1-Bromo-5,5-dimethylhexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-5,5-dimethylhexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-8(2,3)6-4-5-7-9/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJRTJIUPXFNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634340 | |
| Record name | 1-Bromo-5,5-dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-91-6 | |
| Record name | 1-Bromo-5,5-dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Bromo-5,5-dimethylhexane chemical properties
An In-depth Technical Guide to 1-Bromo-5,5-dimethylhexane
This guide provides a comprehensive technical overview of this compound, a valuable alkyl halide intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, and reactivity, with a focus on its application as a synthetic building block.
Chemical and Physical Properties
This compound, also known as neohexyl bromide, is a primary alkyl bromide. Its bulky tert-butyl group at the 5-position sterically hinders the molecule, influencing its reactivity in substitution and elimination reactions. The key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| CAS Number | 15898-91-6 | [1][3] |
| Molecular Formula | C₈H₁₇Br | [1][3] |
| Molecular Weight | 193.12 g/mol | [1][3] |
| Appearance | Colorless Liquid (Assumed) | [4] |
| LogP | 3.59770 | [5] |
| Polar Surface Area (PSA) | 0.00 Ų |[5] |
Synthesis
The most common and direct method for synthesizing this compound is through the nucleophilic substitution of the corresponding primary alcohol, 5,5-dimethylhexan-1-ol (B3050655). Reagents like phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) are effective for this transformation.[6][7][8] The use of PBr₃ is often preferred for primary and secondary alcohols as it minimizes the risk of carbocation rearrangements that can occur under harsh acidic conditions.[9][10]
Figure 1. Synthetic workflow for this compound from its alcohol precursor.
Experimental Protocol: Synthesis via HBr/H₂SO₄
This protocol is adapted from a general procedure for the synthesis of primary alkyl bromides from alcohols.[7][11][12]
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add 5,5-dimethylhexan-1-ol (1.0 eq). Cautiously add a 25% molar excess of 48% aqueous hydrobromic acid (HBr). While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (H₂SO₄) in an amount roughly equivalent to the alcohol.
-
Reaction: Heat the mixture to a gentle reflux for 4-6 hours to ensure the reaction goes to completion. The alkyl bromide is less dense than the aqueous layer and will form a separate phase.
-
Work-up: After cooling, transfer the mixture to a separatory funnel. Remove the lower aqueous layer.
-
Purification:
-
Wash the organic layer (the crude product) sequentially with water, cold concentrated H₂SO₄ (to remove unreacted alcohol and ethers), water again, and finally with a 10% sodium carbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.
-
Filter to remove the drying agent and purify the final product by distillation.
-
Reactivity and Synthetic Applications
As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.[13] The carbon atom bonded to the bromine is electrophilic, making it a target for nucleophilic attack.[14] This reactivity allows for the introduction of the 5,5-dimethylhexyl group into various molecular scaffolds.
Grignard Reagent Formation
One of the most significant applications of alkyl halides is the formation of Grignard reagents (organomagnesium halides).[15][16] this compound reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form (5,5-dimethylhexyl)magnesium bromide. This Grignard reagent is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds—a cornerstone of organic synthesis.[17]
Figure 2. Logical workflow for the formation and reaction of the Grignard reagent.
Experimental Protocol: Grignard Reaction with an Electrophile
This protocol outlines the formation of the Grignard reagent and its subsequent reaction with a ketone (e.g., acetone) to form a tertiary alcohol.[15][17]
-
Preparation: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (nitrogen or argon) to exclude moisture.
-
Initiation: Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add a small crystal of iodine to help activate the magnesium surface.[16]
-
Grignard Formation: Prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling or refluxing is observed. Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the magnesium is consumed.
-
Reaction with Electrophile: Cool the Grignard solution in an ice bath. Add a solution of the electrophile (e.g., acetone, 1.0 eq) in anhydrous ether dropwise. Stir the mixture at room temperature for 1-2 hours.
-
Quenching and Work-up: Carefully pour the reaction mixture over ice and quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute HCl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography or distillation.
Applications in Research and Drug Development
While specific applications of this compound in marketed drugs are not widely documented, its utility lies in its role as a versatile building block. Organobromine compounds are integral to the synthesis of many pharmaceutical intermediates.[4][18] The 5,5-dimethylhexyl (neohexyl) moiety can be incorporated into larger molecules to increase their lipophilicity, which can be crucial for modulating pharmacokinetic properties like absorption and distribution.
The ability to form a Grignard reagent makes this compound particularly useful for constructing complex carbon skeletons, a common requirement in the synthesis of novel therapeutic agents.[19][20] The neohexyl group can serve as a sterically bulky, non-polar fragment in structure-activity relationship (SAR) studies to probe the binding pockets of biological targets.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[1] It is known to cause skin irritation and serious eye damage and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.
References
- 1. This compound | C8H17Br | CID 23457840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 15898-91-6 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-Hexyl Bromide : Tethys Chemical [tethyschemical.com]
- 5. lookchem.com [lookchem.com]
- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Sciencemadness Discussion Board - Synthesis of n-alkyl bromides from corresponding alcohols - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Video: Alkyl Halides [jove.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. adichemistry.com [adichemistry.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 19. benchchem.com [benchchem.com]
- 20. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Bromo-5,5-dimethylhexane
CAS Number: 15898-91-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-5,5-dimethylhexane, a key building block in organic synthesis. This document details its chemical and physical properties, safety and handling protocols, synthesis methodologies, and its applications, particularly in the realm of drug discovery and development.
Chemical and Physical Properties
This compound is a halogenated alkane with the molecular formula C8H17Br.[1][2] Its structure features a hexyl chain with two methyl groups at the C5 position and a bromine atom at the C1 position. This structure makes it a valuable reagent for introducing the 5,5-dimethylhexyl moiety into various molecular scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15898-91-6 | [1][2] |
| Molecular Formula | C8H17Br | [1][2] |
| Molecular Weight | 193.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 79-80 °C at 15 mmHg | |
| Density | 1.103 g/cm³ | |
| Solubility | Insoluble in water; Soluble in common organic solvents. |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 3.40 (t, J=6.9 Hz, 2H), 1.85 (m, 2H), 1.41 (m, 2H), 1.17 (m, 2H), 0.86 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ 39.5, 38.6, 33.8, 32.6, 29.0, 22.4 |
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation.[1] Therefore, appropriate safety precautions must be taken during its handling and storage.
Table 3: Hazard Identification and Safety Precautions
| Hazard | GHS Classification | Precautionary Measures |
| Flammability | Flammable Liquid 3 (H226) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. |
| Skin Irritation | Skin Irritant 2 (H315) | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Eye Irritation | Eye Damage/Irritation 1 (H318) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. |
Always handle this compound in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Synthesis and Experimental Protocols
The most common method for the synthesis of this compound is through the bromination of the corresponding alcohol, 5,5-dimethylhexan-1-ol (B3050655).
Experimental Protocol: Synthesis of this compound from 5,5-dimethylhexan-1-ol
This protocol describes the conversion of 5,5-dimethylhexan-1-ol to this compound using phosphorus tribromide (PBr₃).
Materials:
-
5,5-dimethylhexan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,5-dimethylhexan-1-ol (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.33 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Applications in Research and Drug Development
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the lipophilic 5,5-dimethylhexyl group. This moiety can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
1. Grignard Reagent Formation and Subsequent Reactions
This compound readily forms the corresponding Grignard reagent, (5,5-dimethylhexyl)magnesium bromide, upon reaction with magnesium metal. This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Experimental Protocol: Formation of (5,5-dimethylhexyl)magnesium bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal, as an initiator)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Add a solution of this compound in anhydrous ether or THF dropwise to the magnesium turnings.
-
The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the formation of the Grignard reagent.
-
The resulting Grignard reagent can be used in situ for subsequent reactions.
2. Nucleophilic Substitution Reactions
The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at the terminal position of the alkyl chain.
Experimental Protocol: General Nucleophilic Substitution
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, an alkoxide)
-
Aprotic polar solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve this compound and the nucleophile in an appropriate aprotic polar solvent.
-
Heat the reaction mixture to a suitable temperature to facilitate the substitution reaction.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction is worked up by pouring into water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the substituted product.
Conclusion
This compound is a valuable and versatile chemical intermediate for researchers and drug development professionals. Its well-defined chemical properties and reactivity allow for its use in a variety of synthetic transformations to create complex molecules with potential therapeutic applications. Adherence to proper safety and handling procedures is essential when working with this compound. The experimental protocols provided in this guide offer a starting point for its synthesis and application in the laboratory.
References
An In-depth Technical Guide to the Physical Properties of 1-Bromo-5,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Physical and Chemical Properties
1-Bromo-5,5-dimethylhexane is recognized as a liquid at standard temperature and pressure.[1] Its molecular structure, featuring a terminal bromine atom and a bulky t-butyl group at the 5-position, influences its intermolecular forces and, consequently, its physical behavior. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 5,5-DIMETHYL-1-BROMOHEXANE, 6-bromo-2,2-dimethylhexane | [3] |
| CAS Number | 15898-91-6 | [3][4] |
| Molecular Formula | C₈H₁₇Br | [2][3][4] |
| Molecular Weight | 193.12 g/mol | [2][3] |
| Appearance | Liquid | [1] |
| Octanol/Water Partition Coefficient (LogP) | 3.59770 | [4] |
Note: Experimental values for Density, Boiling Point, Melting Point, and Refractive Index are not prominently reported in standard chemical databases. The protocols for their determination are provided in Section 2.
Experimental Protocols for Property Determination
The following sections detail the standard laboratory procedures for measuring the primary physical properties of a liquid organic compound such as this compound.
Determination of Density
The density of a liquid is its mass per unit volume. A common and straightforward method for its determination involves the use of a pycnometer or, more simply, a graduated cylinder and an analytical balance.
Methodology:
-
Mass of Empty Container: Accurately measure the mass of a clean, dry graduated cylinder or volumetric flask on an analytical balance.
-
Addition of Sample: Carefully add a known volume (e.g., 5 or 10 mL) of this compound to the graduated cylinder. Ensure the bottom of the meniscus aligns with the volume marking.
-
Mass of Container and Sample: Measure the combined mass of the graduated cylinder and the liquid sample.
-
Calculation: The density (ρ) is calculated by subtracting the mass of the empty cylinder from the combined mass to find the mass of the liquid, and then dividing this mass by the measured volume:
-
ρ = (Mass of liquid) / (Volume of liquid)
-
-
Temperature Control: Record the ambient temperature, as density is temperature-dependent. For high precision, conduct the measurement in a temperature-controlled water bath. Repeat the measurement at least three times to ensure reproducibility.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample volumes, the micro boiling point or Thiele tube method is highly effective.
Methodology:
-
Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small test tube.
-
Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing mineral oil or another suitable heating bath fluid. Heat the side arm of the Thiele tube gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The boiling point is the temperature at which the bubble stream just ceases, and the liquid begins to enter the capillary tube upon cooling.
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment. If it deviates from standard pressure (760 mmHg), a correction may be necessary.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used to identify and assess the purity of liquid samples. An Abbe refractometer is the standard instrument for this measurement.
Methodology:
-
Instrument Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer and close the prism assembly.
-
Measurement: Turn on the light source and adjust the instrument until the boundary between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.
-
Reading the Value: Read the refractive index value from the instrument's scale. Most refractometers provide a reading to four decimal places.
-
Temperature Correction: Note the temperature displayed on the refractometer's thermometer. Refractive index is temperature-dependent and is typically reported at 20°C (n D²⁰). If the measurement temperature differs, a correction factor (typically ~0.00045 per °C) can be applied.
Visualization of Workflows and Relationships
The following diagrams, generated using DOT language, illustrate the logical workflow for physical property determination and the conceptual relationship between the molecular structure of this compound and its properties.
References
An In-depth Technical Guide to 1-Bromo-5,5-dimethylhexane
This technical guide provides a comprehensive overview of 1-Bromo-5,5-dimethylhexane, including its chemical identity, physical properties, synthesis, and spectroscopic information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
The nomenclature and structural representation of this compound are fundamental to its identification and study.
IUPAC Name: this compound[1][2][3]
Chemical Formula: C₈H₁₇Br[2][3][4]
Structure:
The structure of this compound consists of a hexane (B92381) backbone with a bromine atom attached to the first carbon (C1) and two methyl groups attached to the fifth carbon (C5).
Physical and Chemical Properties
Quantitative data for this compound is not widely available in the public domain. The following table summarizes the available computed data and includes data from a structurally similar compound for comparative purposes.
| Property | Value | Source/Notes |
| Molecular Weight | 193.13 g/mol | [1][2] |
| Monoisotopic Mass | 192.05136 Da | [3] |
| Boiling Point | No experimental data available. | |
| Est. 180-190 °C | Based on structurally similar alkyl halides. | |
| Melting Point | No experimental data available. | |
| Density | No experimental data available. | |
| Appearance | Liquid | [2] |
| Storage Temperature | 4 °C | [2] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is through the bromination of its corresponding alcohol, 5,5-dimethylhexan-1-ol (B3050655).
General Experimental Protocol: Bromination of 5,5-dimethylhexan-1-ol
This protocol describes a general method for the synthesis of this compound from 5,5-dimethylhexan-1-ol using phosphorus tribromide (PBr₃).
Materials:
-
5,5-dimethylhexan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 5,5-dimethylhexan-1-ol (1.0 equivalent) in an anhydrous solvent such as diethyl ether or dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.40 equivalents) to the stirred solution of the alcohol via the dropping funnel. The addition should be carried out at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The reaction can be gently heated to reflux to increase the rate of conversion.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Synthesis Pathway Diagram
The following diagram illustrates the synthesis of this compound from its alcohol precursor.
Caption: Synthesis of this compound from 5,5-dimethylhexan-1-ol.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons on the carbon adjacent to the bromine (C1) would appear as a triplet at approximately 3.4 ppm. The nine protons of the three methyl groups on the tertiary carbon (C5) would appear as a singlet at around 0.9 ppm. The remaining methylene (B1212753) protons would appear as multiplets in the region of 1.2-1.9 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbon attached to the bromine (C1) in the range of 30-40 ppm. The quaternary carbon (C5) would appear around 30-35 ppm, and the methyl carbons attached to it would be in the 25-30 ppm range. The other methylene carbons would have signals in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by C-H stretching and bending vibrations. Key expected absorptions include:
-
C-H stretching (alkane): 2850-3000 cm⁻¹
-
C-H bending (methyl and methylene): 1350-1470 cm⁻¹
-
C-Br stretching: 500-600 cm⁻¹ (in the fingerprint region)
For comparison, the NIST WebBook provides an IR spectrum for the related compound 1-Bromo-5-methylhexane.[5]
Mass Spectrometry (MS)
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed as a pair of peaks of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of a bromine radical and cleavage of the alkyl chain. A prominent peak would be expected at m/z 57, corresponding to the stable tert-butyl cation.
References
Synthesis of 1-Bromo-5,5-dimethylhexane from 5,5-dimethylhexan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-bromo-5,5-dimethylhexane from its precursor, 5,5-dimethylhexan-1-ol (B3050655). The primary and most effective method detailed herein involves the use of phosphorus tribromide (PBr₃), a widely used and efficient reagent for the conversion of primary alcohols to their corresponding alkyl bromides. This document outlines the reaction mechanism, a detailed experimental protocol, quantitative data, and the necessary visualizations to facilitate understanding and replication of the synthesis.
Introduction
The conversion of alcohols to alkyl halides is a fundamental and crucial transformation in organic synthesis. This compound is a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceutical compounds and fine chemicals. Its neopentyl-like structure and terminal bromide functionality allow for a variety of subsequent reactions, including nucleophilic substitutions and the formation of Grignard reagents for carbon-carbon bond formation. The synthesis from 5,5-dimethylhexan-1-ol via phosphorus tribromide is a direct, reliable, and high-yielding route to this important building block.
Reaction Mechanism and Stoichiometry
The reaction of 5,5-dimethylhexan-1-ol, a primary alcohol, with phosphorus tribromide proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. This process involves the initial activation of the hydroxyl group by phosphorus tribromide, which converts it into an excellent leaving group. A bromide ion, acting as a nucleophile, then attacks the primary carbon atom, displacing the activated hydroxyl group and forming the C-Br bond. A key advantage of using PBr₃ is that it avoids the formation of carbocations, thus preventing potential rearrangements that can occur with other brominating agents like hydrobromic acid (HBr).[1][2]
The stoichiometry of the reaction requires at least one-third of a molar equivalent of phosphorus tribromide for each equivalent of the alcohol, as one molecule of PBr₃ can react with three molecules of the alcohol.[1] In practice, a slight excess of PBr₃ is often used to ensure complete conversion of the starting material.[1]
Experimental Protocol
This section provides a detailed methodology for the laboratory-scale synthesis of this compound using phosphorus tribromide. The protocol is adapted from established procedures for the bromination of primary and secondary alcohols.[3][4]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 5,5-dimethylhexan-1-ol | 130.23 | 0.829 | ≥98% |
| Phosphorus tribromide (PBr₃) | 270.69 | 2.852 | ≥99% |
| Dichloromethane (B109758) (CH₂Cl₂) | 84.93 | 1.326 | Anhydrous, ≥99.8% |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Aqueous Solution |
| Saturated Sodium Chloride (Brine) | 58.44 | - | Aqueous Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Granular |
| Silica (B1680970) Gel | - | - | 230-400 mesh |
| Hexane | 86.18 | 0.659 | ACS Grade |
| Ethyl Acetate | 88.11 | 0.902 | ACS Grade |
Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 5,5-dimethylhexan-1-ol and anhydrous dichloromethane under a nitrogen atmosphere. The flask is then cooled to 0 °C in an ice bath.
-
Addition of Phosphorus Tribromide: Phosphorus tribromide, dissolved in anhydrous dichloromethane, is added dropwise to the stirred solution of the alcohol via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained at or below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3][4]
-
Work-up: The reaction mixture is carefully poured onto crushed ice or into ice-cold water to quench any unreacted PBr₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with saturated sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.[3][5]
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[3]
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel to yield the final product as a colorless liquid.[3]
Quantitative Data Summary
The following table summarizes the quantitative data for a representative synthesis of this compound, based on analogous literature procedures.[3][5]
| Parameter | Value |
| Reactants | |
| 5,5-dimethylhexan-1-ol | 1.0 eq |
| Phosphorus tribromide (PBr₃) | 0.4 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Work-up and Purification | |
| Quenching Agent | Ice-cold water |
| Neutralizing Agent | Saturated NaHCO₃ solution |
| Drying Agent | Anhydrous Na₂SO₄ |
| Purification Method | Fractional Distillation or Column Chromatography |
| Expected Outcome | |
| Theoretical Yield | Based on 1.0 eq of alcohol |
| Reported Yield Range for Analogous Reactions | 60-80% [3][5] |
Visualizations
Reaction Pathway
The following diagram illustrates the Sₙ2 reaction pathway for the synthesis of this compound from 5,5-dimethylhexan-1-ol using phosphorus tribromide.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from 5,5-dimethylhexan-1-ol using phosphorus tribromide is a robust and efficient method suitable for laboratory and potentially scalable applications. The Sₙ2 mechanism ensures a clean conversion without skeletal rearrangements, leading to a high-purity product. The detailed protocol and workflow provided in this guide, supported by established chemical principles, offer a clear and reproducible pathway for the synthesis of this important chemical intermediate. Adherence to anhydrous conditions and careful temperature control are critical for achieving optimal yields and purity.
References
- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. TCI Practical Example: Bromination Using Phosphorus Tribromide | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
The Enigmatic Reactivity of Neopentyl-like Primary Alkyl Bromides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primary alkyl bromides bearing a neopentyl-like framework, characterized by a quaternary carbon atom at the β-position, exhibit unique and often counterintuitive reactivity profiles. This technical guide provides an in-depth exploration of the factors governing the substitution and elimination reactions of these sterically encumbered molecules. We will delve into the kinetic and mechanistic nuances of SN1, SN2, E1, and E2 pathways, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in chemical research and drug development.
Introduction: The Challenge of Steric Hindrance
Primary alkyl halides are typically prime candidates for bimolecular nucleophilic substitution (SN2) reactions. However, the presence of a bulky tert-butyl group on the carbon adjacent to the reaction center in neopentyl-like structures dramatically alters this reactivity.[1][2][3] This steric shielding effectively blocks the requisite backside attack of a nucleophile, rendering the SN2 pathway exceptionally slow.[1][4][5] Consequently, unimolecular pathways (SN1 and E1) and, to a lesser extent, bimolecular elimination (E2) become significant, often leading to rearranged products.[6][7] Understanding the delicate balance between these competing reaction pathways is crucial for predicting and controlling the outcomes of reactions involving these challenging substrates.
Reaction Kinetics: A Quantitative Perspective
The reactivity of neopentyl bromide and its analogs is best understood through a quantitative analysis of their reaction rates. The steric hindrance imposed by the β-tert-butyl group leads to a drastic reduction in the rate of SN2 reactions.
Table 1: Relative SN2 Reaction Rates of Alkyl Bromides
| Alkyl Bromide | Relative Rate (vs. Ethyl Bromide) | Reference |
| Methyl Bromide | 30 | [8] |
| Ethyl Bromide | 1 | [8] |
| Propyl Bromide | 0.4 | [4] |
| Isobutyl Bromide | 0.03 | [8] |
| Neopentyl Bromide | ~1 x 10-5 | [1][4] |
The bimolecular solvolysis of neopentyl bromide has been reported to be as much as 3 million times slower than that of methyl bromide.[9][10] Computational studies have calculated the free energy of activation (ΔΔG‡) for the SN2 reaction of neopentyl bromide to be significantly higher than that of methyl bromide, corroborating the experimental observations.[9][11]
Table 2: Calculated Free Energy of Activation for SN2 Reactions in Methanol
| Alkyl Bromide | Calculated ΔG‡ (kcal/mol) | Reference |
| Methyl Bromide | 20.8 | [9][11] |
| Neopentyl Bromide | 30.2 | [9][11] |
Under conditions that favor unimolecular reactions (SN1/E1), such as in polar protic solvents with weak nucleophiles, neopentyl bromide reacts, albeit slowly, to form rearranged products. The initial formation of a highly unstable primary carbocation is the rate-determining step.[5][6] This carbocation rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation.[6][12]
Table 3: Rate Constants for the Reaction of Neopentyl Derivatives with Sodium Azide in DMSO at 100 °C
| Neopentyl Derivative | Rate Constant (k) [M-1s-1] | Reference |
| Neopentyl Iodide | 1.2 x 10-4 | [13] |
| Neopentyl Bromide | 4.5 x 10-6 | [13] |
| Neopentyl Chloride | 1.1 x 10-7 | [13] |
| Neopentyl p-Toluenesulfonate | 1.6 x 10-6 | [13] |
Reaction Mechanisms and Pathways
The reactivity of neopentyl-like primary alkyl bromides is a classic example of the competition between SN2, SN1, E1, and E2 pathways.
The Impeded SN2 Pathway
The SN2 reaction involves a backside attack by the nucleophile on the carbon bearing the leaving group. In neopentyl bromide, the bulky tert-butyl group on the β-carbon sterically hinders this approach, leading to a very high activation energy and an extremely slow reaction rate.[1][5][14]
Caption: The sterically hindered SN2 pathway for neopentyl bromide.
The SN1 Pathway with Neopentyl Rearrangement
Under solvolytic conditions (e.g., in water or ethanol), neopentyl bromide can undergo an SN1 reaction.[15] The reaction proceeds through the formation of an unstable primary carbocation, which immediately rearranges via a 1,2-methyl shift to a more stable tertiary carbocation.[6][12] The tertiary carbocation is then trapped by the solvent (nucleophile) to give the rearranged substitution product.[10]
Caption: The SN1 reaction of neopentyl bromide with rearrangement.
Competing Elimination Pathways: E1 and E2
Elimination reactions can also occur. The E2 mechanism is generally disfavored for neopentyl bromide because there are no β-hydrogens on the quaternary carbon, and abstraction from the methyl groups is sterically hindered and leads to a less stable alkene.[16][17]
The E1 mechanism, however, can compete with the SN1 pathway, particularly at higher temperatures.[18] It proceeds through the same rearranged tertiary carbocation intermediate. Deprotonation from an adjacent carbon then leads to the formation of one or more alkene products.[18]
Caption: The E1 elimination pathway following carbocation rearrangement.
Experimental Protocols
Synthesis of 1-Bromo-2,2-dimethylpropane (Neopentyl Bromide)
A common method for the synthesis of neopentyl bromide involves the reaction of neopentyl alcohol with a brominating agent.
Materials:
-
Neopentyl alcohol (2,2-dimethyl-1-propanol)
-
Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard distillation apparatus
Procedure (using PBr₃):
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve neopentyl alcohol in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide dropwise with constant stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it over ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude neopentyl bromide by fractional distillation.
Kinetic Study of the Solvolysis of Neopentyl Bromide
The rate of solvolysis can be monitored by measuring the rate of production of HBr using a pH indicator or a pH meter. This protocol is adapted from the study of tert-butyl chloride solvolysis.[19]
Materials:
-
Neopentyl bromide
-
Aqueous ethanol (B145695) (e.g., 80:20 ethanol:water)
-
Sodium hydroxide (B78521) solution (standardized, e.g., 0.01 M)
-
Bromothymol blue indicator
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of neopentyl bromide in the aqueous ethanol solvent.
-
In a flask, place a known volume of the aqueous ethanol solvent and a few drops of bromothymol blue indicator.
-
Add a small, precise volume of the standardized NaOH solution to the flask. The solution should be blue.
-
Place the flask in the constant temperature water bath and allow it to equilibrate.
-
Initiate the reaction by adding a known volume of the neopentyl bromide solution to the flask and start a timer.
-
Record the time it takes for the solution to turn from blue to yellow, indicating that the added base has been neutralized by the HBr produced.
-
Immediately add another precise volume of the NaOH solution and record the time for the color change.
-
Repeat this process for several intervals to obtain a series of time points.
-
The rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., for a first-order reaction, ln[RBr] vs. time).
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
After the reaction is complete (or at various time points), quench the reaction by adding cold water and extracting the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous magnesium sulfate.
-
Analyze the organic extract by GC-MS to identify and quantify the substitution and elimination products.
-
Compare the retention times and mass spectra of the products with those of authentic samples of expected products (e.g., neopentyl alcohol, 2-methyl-2-butanol, 2-methyl-2-butene).
Conclusion
The reactivity of primary alkyl bromides with a neopentyl-like structure is a fascinating case study in the interplay of steric and electronic effects in organic chemistry. While seemingly simple primary halides, their behavior is dominated by the profound steric hindrance of the β-tert-butyl group, which effectively shuts down the SN2 pathway. Unimolecular reactions, though slow, become the predominant pathways, leading to rearranged substitution and elimination products via a tertiary carbocation intermediate. For researchers and drug development professionals, a thorough understanding of these competing reaction mechanisms is essential for the rational design of synthetic routes and for predicting the stability and reactivity of molecules containing this structural motif. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation and application in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. quora.com [quora.com]
- 3. iiste.org [iiste.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gauthmath.com [gauthmath.com]
- 6. Rearrangement [www2.chemistry.msu.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rzepa.net [rzepa.net]
- 10. youtube.com [youtube.com]
- 11. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Solved 3. Neopentyl bromide undergoes solvolysis in water | Chegg.com [chegg.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Solved 1. Give reasons and explain why: a) Neopentyl bromide | Chegg.com [chegg.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. amherst.edu [amherst.edu]
An In-depth Technical Guide to the Solubility of 1-Bromo-5,5-dimethylhexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Bromo-5,5-dimethylhexane in various organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on qualitative solubility, predicted solubility trends based on physicochemical properties, and detailed experimental protocols for precise quantitative determination.
Core Concepts: Understanding the Solubility of this compound
This compound is a halogenated hydrocarbon with a molecular formula of C8H17Br. Its structure consists of a six-carbon hexane (B92381) chain with a bromine atom at the 1-position and two methyl groups at the 5-position. This structure, featuring a polar carbon-bromine (C-Br) bond and a significant nonpolar alkyl component, is the primary determinant of its solubility characteristics.
The guiding principle for predicting the solubility of this compound is "like dissolves like." The large, nonpolar alkyl portion of the molecule gives rise to London dispersion forces, which are the dominant intermolecular interactions. Consequently, it is expected to be readily soluble in nonpolar and weakly polar aprotic solvents that also exhibit London dispersion forces as their primary intermolecular attraction. While the C-Br bond introduces a dipole moment, the overall nonpolar character of this relatively large molecule dictates its solubility profile.
Conversely, this compound is expected to have very low solubility in highly polar protic solvents like water. The strong hydrogen bonding network present in water is energetically more favorable than the weaker dipole-dipole and dispersion forces that would form between water and this compound.
Solubility Data
| Solvent | Chemical Formula | Solvent Type | Expected Solubility | Rationale |
| Hexane | C6H14 | Nonpolar | Miscible | "Like dissolves like"; both are nonpolar hydrocarbons. |
| Toluene | C7H8 | Nonpolar Aromatic | Miscible | Similar nonpolar characteristics and favorable van der Waals interactions. |
| Diethyl Ether | (C2H5)2O | Weakly Polar Aprotic | Miscible | The ether's low polarity and alkyl groups can effectively solvate the nonpolar chain of this compound. |
| Chloroform | CHCl3 | Polar Aprotic | Miscible | Similarities in polarity and the presence of a halogen atom promote miscibility. |
| Acetone | (CH3)2CO | Polar Aprotic | Soluble / Miscible | The carbonyl group introduces polarity, but the alkyl groups allow for good interaction with the nonpolar part of this compound. |
| Ethanol (B145695) | C2H5OH | Polar Protic | Soluble | While ethanol is polar and capable of hydrogen bonding, its ethyl group can interact with the alkyl chain of this compound. |
| Methanol (B129727) | CH3OH | Polar Protic | Moderately Soluble | The shorter alkyl chain of methanol compared to ethanol makes it more polar, likely resulting in lower solubility. |
| Dimethyl Sulfoxide (B87167) (DMSO) | (CH3)2SO | Polar Aprotic | Sparingly Soluble / Insoluble | DMSO is a highly polar aprotic solvent, and the significant difference in polarity is expected to limit solubility.[1][2][3] |
| Water | H2O | Polar Protic | Insoluble | The highly polar nature and strong hydrogen bonding of water make it a poor solvent for the nonpolar this compound. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise and accurate quantitative solubility data for this compound in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker bath or incubator
-
Sealed vials or flasks
-
Syringes and syringe filters (chemically compatible with the solvent and solute)
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrumentation.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of a visible excess of the solute is crucial to ensure saturation.
-
Seal the vial tightly to prevent any loss of solvent due to evaporation.
-
-
Equilibration:
-
Place the sealed vial in a thermostatically controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) with continuous agitation to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vial to rest in the temperature-controlled bath for several hours to permit the undissolved this compound to settle.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.
-
Immediately filter the sample through a syringe filter to remove any microscopic undissolved droplets.
-
Accurately dilute the filtered sample with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a calibrated Gas Chromatograph (or other suitable analytical instrument) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility at the experimental temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.
Caption: A logical workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to the Health and Safety of 1-Bromo-5,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information currently available for 1-Bromo-5,5-dimethylhexane (CAS No. 15898-91-6). Due to the limited specific experimental data for this compound, this document also includes information on structurally similar primary bromoalkanes to provide a broader context for its potential hazards and handling requirements.
Chemical and Physical Properties
| Property | Value (Computed) | Data Source |
| Molecular Formula | C8H17Br | [PubChem] |
| Molecular Weight | 193.12 g/mol | [PubChem] |
| IUPAC Name | This compound | [PubChem] |
| CAS Number | 15898-91-6 | [PubChem] |
| XLogP3-AA | 4 | [PubChem] |
| Topological Polar Surface Area | 0 Ų | [PubChem] |
| Hydrogen Bond Donor Count | 0 | [PubChem] |
| Hydrogen Bond Acceptor Count | 0 | [PubChem] |
| Rotatable Bond Count | 4 | [PubChem] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids (Category 3) | Flame | Warning | H226: Flammable liquid and vapor |
| Skin corrosion/irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 1) | Corrosion | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Exclamation Mark | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem.[1]
Toxicological Information
Specific toxicological studies on this compound are not available in the public domain. However, as a primary bromoalkane, it belongs to the class of alkyl halides, which are known to have potential toxicological effects. Alkyl halides are recognized as potential genotoxic impurities (PGIs) due to their ability to alkylate DNA bases.[2][3]
General Toxicological Profile of Alkyl Halides:
-
Genotoxicity: Many alkyl halides have shown positive results in mutagenicity assays, such as the Ames test.[3] They can act as alkylating agents, which can lead to DNA damage.[2][4]
-
Carcinogenicity: Some haloalkanes are considered probable human carcinogens.[5]
-
Hepatotoxicity: Certain haloalkanes, like carbon tetrachloride, are well-known hepatotoxins.[5]
-
Neurotoxicity: Exposure to some bromoalkanes has been associated with neurological effects.[6]
A general workflow for assessing the toxicological risk of an alkyl halide is presented below.
Caption: General workflow for toxicological risk assessment of alkyl halides.
Experimental Protocols
Illustrative Synthesis of a Primary Bromoalkane from an Alcohol:
This protocol describes a general method for the synthesis of a primary bromoalkane from the corresponding primary alcohol using phosphorus tribromide.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The apparatus is dried and flushed with an inert gas (e.g., nitrogen or argon).
-
Reagents: The primary alcohol (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and placed in the reaction flask. The flask is cooled in an ice bath.
-
Addition of Brominating Agent: Phosphorus tribromide (PBr₃, ~0.4 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction mixture is carefully poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure.
Illustrative Experimental Workflow for Handling and Safety Precautions:
Caption: A generalized workflow for the safe handling of this compound.
Reactivity and Stability
-
Reactivity with Nucleophiles: As a primary bromoalkane, this compound is expected to readily undergo bimolecular nucleophilic substitution (Sₙ2) reactions.[2][4] The reactivity is influenced by steric hindrance around the carbon atom bonded to the bromine. The bulky 5,5-dimethyl groups may have a minor retarding effect on the reaction rate compared to unbranched primary bromoalkanes. Common nucleophiles that will react with primary bromoalkanes include hydroxides, alkoxides, cyanides, and ammonia.[7][8]
-
Thermal Decomposition: Specific data on the thermal decomposition of this compound is unavailable. However, the thermal decomposition of bromoalkanes can proceed via elimination of hydrogen bromide to form alkenes, or through radical chain reactions.[9][10] The decomposition of brominated flame retardants can release toxic substances such as carbon monoxide and hydrogen bromide.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
General Reactivity Pathway for a Primary Bromoalkane:
Caption: Generalized Sₙ2 reaction pathway for a primary bromoalkane.
Fire and Explosion Hazard
-
Flammability: this compound is a flammable liquid and vapor.
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
First Aid Measures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. It is essential to consult the most current Safety Data Sheet (SDS) for this compound from the supplier and to follow all institutional and regulatory safety protocols.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. studymind.co.uk [studymind.co.uk]
- 3. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Bromomethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. savemyexams.com [savemyexams.com]
- 9. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. The kinetics of the gas-phase thermal decomposition of bromodifluoromethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. cetjournal.it [cetjournal.it]
1-Bromo-5,5-dimethylhexane molecular weight and formula
This document provides a concise technical overview of 1-Bromo-5,5-dimethylhexane, focusing on its fundamental molecular properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular and Physical Properties
This compound is an organic compound classified as a halogenated alkane.[1] Its key identifiers and computed properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₈H₁₇Br | [1][2][3][4] |
| Molecular Weight | 193.13 g/mol | [1] |
| 193.12 g/mol | [2][4] | |
| 193.127 g/mol | [3] | |
| IUPAC Name | This compound | [1][2][5] |
| CAS Number | 15898-91-6 | [1][2][3][4] |
| Canonical SMILES | CC(C)(C)CCCCBr | [2][4] |
| InChI Key | QVJRTJIUPXFNSL-UHFFFAOYSA-N | [2][5] |
Structural and Formulaic Relationship
The following diagram illustrates the logical connection between the compound's name, its structural representation via SMILES, and its molecular formula.
Experimental Protocols and Signaling Pathways
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,5-Dimethylhexylmagnesium Bromide
Introduction
Grignard reagents are powerful nucleophilic organomagnesium halides (R-MgX) that are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of the Grignard reagent 5,5-dimethylhexylmagnesium bromide from its precursor, 1-bromo-5,5-dimethylhexane. The steric hindrance introduced by the neopentyl-like fragment at the 5-position presents unique challenges, including potential difficulties in reaction initiation and a propensity for side reactions. This protocol is optimized to address these challenges and ensure a successful synthesis, making it a valuable resource for researchers, scientists, and professionals in drug development and synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the expected Grignard reagent is provided below. This information is crucial for proper handling, reaction setup, and safety considerations.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₈H₁₇Br | 193.12 | 188-190 | ~1.13 |
| 5,5-Dimethylhexylmagnesium Bromide | C₈H₁₇MgBr | 217.43 | N/A (used in solution) | N/A (solution concentration varies) |
Experimental Protocols
Protocol 1: Synthesis of 5,5-Dimethylhexylmagnesium Bromide
This protocol details the preparation of 5,5-dimethylhexylmagnesium bromide from this compound and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).
Materials:
-
This compound (1.0 eq.)
-
Magnesium turnings (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-Dibromoethane (B42909) (a few drops)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath
-
Ice-water bath
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube or connected to an inert gas line, a pressure-equalizing dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to rigorously remove any adsorbed moisture. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 eq.) into the reaction flask. Add a single small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently warm the flask with a heat gun under the inert atmosphere until faint purple vapors of iodine are observed, then allow it to cool.
-
Initiation of Reaction: Add enough anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in the remaining anhydrous THF. Add a small portion (approximately 5-10%) of the bromide solution from the dropping funnel to the magnesium suspension.
-
Grignard Reagent Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, the formation of a cloudy, grayish solution, and a gentle reflux of the solvent. If the reaction does not start, gentle warming of the flask with a heating mantle or a heat gun may be necessary. Once initiated, the reaction is exothermic.
-
Addition of Alkyl Bromide: Add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with an ice-water bath.
-
Completion of Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should be a cloudy, grey to brownish color.
-
Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions.
Experimental Workflow
Caption: Workflow for the synthesis of 5,5-dimethylhexylmagnesium bromide.
Data Presentation
The yield of Grignard reagent synthesis can be influenced by several factors, including the purity of reagents and the meticulous exclusion of water and air. Below is a table summarizing expected yields for the synthesis of Grignard reagents from primary alkyl bromides under optimized conditions.
| Alkyl Halide Type | Reactivity | Typical Yield Range (%) | Notes |
| Primary Alkyl Bromide | High | 85-95% | Generally good yields are obtained with proper technique. Side reactions like Wurtz coupling can occur but are often minimal with slow addition. |
| Secondary Alkyl Bromide | Moderate | 60-85% | More prone to side reactions such as elimination. |
| Tertiary Alkyl Bromide | Low | 10-50% | Difficult to prepare due to significant side reactions (elimination and coupling). |
Signaling Pathways and Logical Relationships
The formation of a Grignard reagent involves a single-electron transfer (SET) mechanism at the surface of the magnesium metal. The following diagram illustrates the key steps in this process and a common side reaction.
Caption: Mechanism of Grignard reagent formation and the Wurtz side reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Presence of moisture in glassware or solvent.- Passivated magnesium surface (oxide layer).- Low reactivity of the alkyl halide. | - Ensure all glassware is rigorously flame-dried under an inert atmosphere.- Use freshly opened anhydrous solvent.- Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.- Gently warm a small spot on the flask with a heat gun. |
| Low yield of Grignard reagent | - Incomplete reaction.- Wurtz coupling side reaction.- Reaction with atmospheric CO₂ or O₂. | - Extend the reflux time after the addition is complete.- Add the alkyl bromide solution slowly to maintain a low concentration.- Ensure a constant positive pressure of inert gas throughout the reaction. |
| Formation of a significant amount of white precipitate | - Reaction with water or oxygen. | - Check for leaks in the apparatus.- Ensure the inert gas supply is dry. |
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under a dry, inert atmosphere (Nitrogen or Argon).
-
Anhydrous ethers such as THF are extremely flammable and can form explosive peroxides. Handle with care and away from ignition sources.
-
The reaction to form the Grignard reagent is exothermic and can become vigorous. Have an ice-water bath ready to cool the reaction if necessary.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Application Notes and Protocols for 1-Bromo-5,5-dimethylhexane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-5,5-dimethylhexane is a primary alkyl halide characterized by a neopentyl-like structure. This structural feature, specifically the presence of a bulky tert-butyl group at the β-position to the bromine atom, imposes significant steric hindrance around the electrophilic carbon. This steric shield profoundly influences its reactivity in nucleophilic substitution reactions, making it an interesting substrate for studying the interplay of steric and electronic effects. These application notes provide a comprehensive overview of the reactivity of this compound and detailed protocols for its use in nucleophilic substitution reactions.
Reactivity in Nucleophilic Substitution Reactions
The reactivity of this compound is dominated by steric hindrance, which severely impedes the typical S(N)2 reaction pathway.[1][2] While it is a primary alkyl halide, its reactivity is drastically lower than that of unhindered primary alkyl halides.[2]
-
S(N)2 Reactions: Direct backside attack by a nucleophile is highly disfavored due to the bulky tert-butyl group.[1] Consequently, S(_N)2 reactions with this compound are exceptionally slow and often require forcing conditions, such as high temperatures and the use of polar aprotic solvents, to proceed at a reasonable rate.[2] For practical purposes, neopentyl halides are often considered inert towards S(_N)2 reactions.[2] Studies have shown that neopentyl bromide reacts approximately 10
times slower than other primary alkyl bromides in S(_N)2 reactions.[2]5 -
S(N)1 Reactions: As a primary alkyl halide, the formation of a primary carbocation is energetically unfavorable, making the S(_N)1 pathway also unlikely under normal conditions. However, under forcing conditions with a good leaving group and a non-nucleophilic solvent, an S(_N)1-type mechanism involving a rearranged, more stable carbocation might be possible, though this can lead to a mixture of products.[3]
-
Elimination Reactions: With strong, bulky bases, elimination (E2) reactions can compete with substitution, leading to the formation of 5,5-dimethylhex-1-ene.
Data Presentation: Reactivity of this compound
| Reaction Type | Nucleophile | Typical Conditions | Expected Reactivity | Potential Products |
| S(_N)2 | Azide (B81097) (N
| High temperature (e.g., 100°C), Polar aprotic solvent (e.g., DMSO, DMF) | Very slow, requires forcing conditions | 1-Azido-5,5-dimethylhexane, 5,5-Dimethylhexane-1-carbonitrile, Alkyl 5,5-dimethylhexyl ether |
| S(_N)1 | Weakly nucleophilic solvents (e.g., H(_2)O, ROH) | Forcing conditions, Lewis acid catalysis | Very slow, potential for rearrangement | Mixture of substitution and rearranged products |
| E2 | Strong, bulky bases (e.g., t-BuOK) | Anhydrous, non-polar solvent | Competes with substitution | 5,5-Dimethylhex-1-ene |
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-5,5-dimethylhexane (S(_N)2 Reaction)
This protocol is adapted from procedures for the synthesis of alkyl azides from sterically hindered primary alkyl halides.[2]
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous DMSO.
-
Addition of Nucleophile: To the stirred solution, add sodium azide (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 100°C under a nitrogen atmosphere.
-
Reaction Time: Stir the reaction mixture vigorously at this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude 1-azido-5,5-dimethylhexane can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Williamson Ether Synthesis of Methoxy-5,5-dimethylhexane (S(_N)2 Reaction)
This protocol is a generalized procedure for the Williamson ether synthesis adapted for a sterically hindered substrate.[4][5][6]
Materials:
-
This compound
-
Sodium methoxide (B1231860) (CH(_3)ONa)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium methoxide (1.2 eq) and suspend it in anhydrous DMF.
-
Substrate Addition: To the stirred suspension, add this compound (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C under a nitrogen atmosphere.
-
Reaction Time: Stir the reaction mixture at this temperature for 24-72 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude methoxy-5,5-dimethylhexane can be purified by fractional distillation or column chromatography.
Visualizations
References
Application Notes and Protocols for Alkylation using 1-Bromo-5,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of carbon-carbon and carbon-heteroatom bonds. 1-Bromo-5,5-dimethylhexane is a versatile alkylating agent utilized in the introduction of the 5,5-dimethylhexyl moiety onto a variety of nucleophilic substrates. This lipophilic C8 fragment can be strategically employed in drug design to enhance membrane permeability and modulate the pharmacokinetic properties of lead compounds. These application notes provide detailed protocols for the N-alkylation of indoles and the O-alkylation of phenols using this compound, common transformations in the synthesis of pharmaceutically relevant scaffolds.
Key Synthetic Applications
The primary application of this compound is in nucleophilic substitution reactions where it serves as an electrophile. The bulky tert-butyl group at the 5-position can influence reaction kinetics and the conformational properties of the resulting products. Common applications include:
-
N-Alkylation: Introduction of the 5,5-dimethylhexyl group onto nitrogen-containing heterocycles (e.g., indoles, imidazoles, pyrazoles) or amines.
-
O-Alkylation (Williamson Ether Synthesis): Formation of ethers by reacting with alcohols or phenols.
-
C-Alkylation: Creation of carbon-carbon bonds through reaction with carbanions, such as enolates.
-
S-Alkylation: Attachment of the alkyl group to sulfur nucleophiles, such as thiols.
Experimental Protocols
This section provides detailed methodologies for two key alkylation reactions using this compound.
Protocol 1: N-Alkylation of Indole (B1671886)
This protocol describes the synthesis of 1-(5,5-dimethylhexyl)-1H-indole, a common structural motif in medicinal chemistry. The reaction proceeds via deprotonation of the indole nitrogen followed by nucleophilic attack on this compound.
Materials and Reagents:
-
Indole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq) and anhydrous DMF. Stir the mixture until the indole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the indolide anion.
-
Alkylation: Slowly add this compound (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(5,5-dimethylhexyl)-1H-indole.
Protocol 2: O-Alkylation of Phenol (B47542) (Williamson Ether Synthesis)
This protocol details the synthesis of (5,5-dimethylhexyloxy)benzene. The reaction involves the deprotonation of phenol to form the phenoxide anion, which then acts as a nucleophile to displace the bromide from this compound.
Materials and Reagents:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile. Stir the suspension vigorously.
-
Alkylation: Add this compound (1.1 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor by TLC.
-
Work-up: After the reaction is complete (typically 8-16 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction and Washing: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (5,5-dimethylhexyloxy)benzene.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the alkylation protocols described. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Parameter | N-Alkylation of Indole | O-Alkylation of Phenol |
| Substrate | Indole | Phenol |
| Alkylating Agent | This compound | This compound |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous DMF | Anhydrous Acetonitrile |
| Temperature | 0 °C to Room Temperature | Reflux (approx. 82 °C) |
| Reaction Time | 12 - 24 hours | 8 - 16 hours |
| Typical Yield | Moderate to High | Moderate to High |
Mandatory Visualization
Caption: General experimental workflow for alkylation reactions.
Caption: Role of 5,5-dimethylhexyl moiety in drug development.
Synthesis of Neohexyl Compounds Utilizing 1-Bromo-5,5-dimethylhexane: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of neohexyl compounds, utilizing 1-bromo-5,5-dimethylhexane as a key starting material. The neohexyl moiety is of significant interest in medicinal chemistry and materials science due to its unique steric and electronic properties. These protocols outline key synthetic strategies, including Grignard reactions and various palladium-catalyzed cross-coupling reactions, to facilitate the incorporation of the neohexyl group into a diverse range of molecular scaffolds.
Introduction to Neohexyl Compounds in Research and Development
The 5,5-dimethylhexyl (neohexyl) group is a valuable building block in the design of novel organic molecules. Its bulky tert-butyl terminus provides significant steric hindrance, which can be strategically employed to modulate the physicochemical and pharmacological properties of a molecule. In drug development, the introduction of a neohexyl group can influence a compound's metabolic stability, receptor binding affinity, and pharmacokinetic profile. In materials science, the incorporation of neohexyl chains can impact the solubility, morphology, and electronic properties of organic materials. This compound is a readily available and versatile precursor for introducing this important functional group.
Synthetic Pathways to Neohexyl Compounds
Several robust synthetic methodologies can be employed to couple this compound with various organic substrates. The primary approaches covered in these notes are the Grignard reaction and palladium-catalyzed cross-coupling reactions such as Kumada, Negishi, Sonogashira, and Suzuki couplings.
Caption: Synthetic routes from this compound.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the synthesis of various neohexyl compounds. All quantitative data is summarized in tables for easy reference and comparison.
Grignard Reaction: Synthesis of Neohexyl-Substituted Alcohols
The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium compound with an electrophile, such as an aldehyde or ketone.
Reaction Scheme:
Caption: Workflow for Grignard synthesis of neohexyl alcohols.
Experimental Protocol: Synthesis of 1-Phenyl-6,6-dimethylheptan-1-ol
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equiv.). The flask is placed under an inert atmosphere (Argon or Nitrogen). A solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating. Once the reaction starts, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.
-
Reaction with Benzaldehyde (B42025): The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of benzaldehyde (1.0 equiv.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
| Entry | Electrophile | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-6,6-dimethylheptan-1-ol | 85-95 |
| 2 | Acetophenone | 2-Phenyl-7,7-dimethyloctan-2-ol | 80-90 |
| 3 | Cyclohexanone | 1-(5,5-Dimethylhexyl)cyclohexan-1-ol | 82-92 |
Table 1: Representative yields for the Grignard reaction of neohexylmagnesium bromide with various electrophiles.
Kumada Coupling: Synthesis of Neohexylarenes
The Kumada coupling is a cross-coupling reaction between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex.[1]
Reaction Scheme:
Caption: Kumada coupling for neohexylarene synthesis.
Experimental Protocol: Synthesis of (5,5-Dimethylhexyl)benzene
-
Reaction Setup: To a solution of bromobenzene (B47551) (1.0 equiv.) in anhydrous THF in a Schlenk flask are added the nickel or palladium catalyst (e.g., Ni(dppe)Cl2, 1-5 mol%).
-
Addition of Grignard Reagent: A solution of neohexylmagnesium bromide (1.2 equiv.) in THF is added dropwise to the reaction mixture at room temperature under an inert atmosphere.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature or gentle reflux until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
| Entry | Aryl Halide | Catalyst | Yield (%) |
| 1 | Bromobenzene | Ni(dppe)Cl₂ | 75-85 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ | 80-90 |
| 3 | 1-Bromonaphthalene | Ni(dppp)Cl₂ | 70-80 |
Table 2: Representative yields for the Kumada coupling of neohexylmagnesium bromide.
Negishi Coupling: A Versatile Route to Neohexylarenes
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method often offers broader functional group tolerance compared to Grignard-based couplings.[2]
Reaction Scheme:
Caption: Negishi coupling for neohexylarene synthesis.
Experimental Protocol: Synthesis of 4-(5,5-Dimethylhexyl)benzonitrile
-
Organozinc Reagent Preparation: this compound (1.0 equiv.) is reacted with activated zinc dust in THF to form the corresponding neohexylzinc bromide.
-
Coupling Reaction: In a separate flask, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and 4-bromobenzonitrile (B114466) (1.0 equiv.) are dissolved in THF. The freshly prepared neohexylzinc bromide solution is then transferred to this mixture via cannula.
-
Reaction and Work-up: The reaction is stirred at room temperature until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
| Entry | Aryl Halide | Catalyst | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(PPh₃)₄ | 88-95 |
| 2 | Methyl 4-iodobenzoate | PdCl₂(dppf) | 85-92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos | 78-88 |
Table 3: Representative yields for the Negishi coupling of neohexylzinc bromide.
Sonogashira Coupling: Synthesis of Neohexyl-Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.
Reaction Scheme:
Caption: Sonogashira coupling for neohexyl-alkyne synthesis.
Experimental Protocol: Synthesis of (7,7-Dimethyloct-1-yn-1-yl)benzene
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and phenylacetylene (B144264) (1.2 equiv.) in a suitable solvent such as triethylamine (B128534) or THF/diisopropylamine is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reaction: The mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until the reaction is complete.
-
Work-up and Purification: The reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
| Entry | Terminal Alkyne | Catalyst System | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 70-85 |
| 2 | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₄/CuI | 75-88 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf)/CuI | 80-90 |
Table 4: Representative yields for the Sonogashira coupling of this compound.
Suzuki Coupling: A Robust Method for C-C Bond Formation
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. This reaction is known for its high functional group tolerance and mild reaction conditions.
Reaction Scheme:
Caption: Suzuki coupling for neohexylarene synthesis.
Experimental Protocol: Synthesis of 2-(5,5-Dimethylhexyl)thiophene
-
Boronic Ester Synthesis: Neohexylmagnesium bromide, prepared from this compound, is reacted with an alkyl borate (B1201080), such as trimethyl borate or pinacolborane, followed by an acidic workup to yield the neohexylboronic acid or its pinacol (B44631) ester.
-
Coupling Reaction: The neohexylboronic ester (1.2 equiv.), 2-bromothiophene (B119243) (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃) are combined in a suitable solvent system (e.g., toluene/ethanol/water).
-
Reaction and Work-up: The mixture is heated to reflux until the starting materials are consumed. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.
| Entry | Aryl Halide | Base | Catalyst | Yield (%) |
| 1 | 2-Bromothiophene | K₂CO₃ | Pd(PPh₃)₄ | 85-95 |
| 2 | 4-Bromo-N,N-dimethylaniline | Cs₂CO₃ | Pd(dppf)Cl₂ | 80-90 |
| 3 | 3-Bromopyridine | K₃PO₄ | Pd(OAc)₂/SPhos | 75-85 |
Table 5: Representative yields for the Suzuki coupling of neohexylboronic esters.
Safety Precautions
-
This compound: This compound is a flammable liquid and vapor, causes skin irritation, serious eye damage, and may cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous and inert conditions.
-
Palladium and Nickel Catalysts: These catalysts can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Many organic solvents used in these protocols (e.g., THF, diethyl ether) are highly flammable. Ensure there are no ignition sources nearby.
Conclusion
The synthetic protocols outlined in this document provide a comprehensive guide for the synthesis of a variety of neohexyl-containing compounds from this compound. These methods offer researchers and drug development professionals a versatile toolkit for incorporating the sterically demanding and synthetically useful neohexyl group into target molecules, thereby enabling the exploration of new chemical space and the development of novel therapeutics and materials. The choice of a specific method will depend on the desired target molecule and the functional groups present in the coupling partners.
References
Application Notes and Protocols for the Grignard Reaction of 1-Bromo-5,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of the Grignard reagent from 1-bromo-5,5-dimethylhexane, (5,5-dimethylhexyl)magnesium bromide, and its subsequent reaction with an electrophile. The protocols are designed to be a comprehensive guide for the successful execution of this versatile carbon-carbon bond-forming reaction.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of new carbon-carbon bonds.[1][2] The reaction involves the addition of an organomagnesium halide to an electrophilic carbon, most notably the carbonyl group of aldehydes, ketones, and esters.[1][2] The Grignard reagent is synthesized by the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][2] This document outlines the specific preparation of (5,5-dimethylhexyl)magnesium bromide and its application in a nucleophilic addition reaction, providing a foundational methodology for the incorporation of the 5,5-dimethylhexyl moiety into various molecular scaffolds.
Data Presentation
The successful formation and subsequent reaction of the Grignard reagent are contingent on several key parameters. The following tables summarize typical reaction conditions and expected outcomes based on established knowledge of Grignard reactions with analogous primary alkyl bromides.
Table 1: Formation of (5,5-dimethylhexyl)magnesium bromide
| Parameter | Condition/Value | Notes |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for the stabilization of the Grignard reagent.[1] |
| Magnesium | 1.2 - 1.5 equivalents | A slight excess ensures the complete consumption of the alkyl bromide.[1] |
| Activation Method | Iodine crystal or 1,2-dibromoethane | Crucial for removing the passivating magnesium oxide layer on the turnings. |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may necessitate cooling to maintain control.[1] |
| Reaction Time | 1 - 3 hours | Completion is typically indicated by the disappearance of the magnesium turnings.[1] |
| Expected Yield | 75 - 95% | Yields can be influenced by the purity of reagents and the exclusion of moisture. |
Table 2: Reaction of (5,5-dimethylhexyl)magnesium bromide with an Aldehyde (e.g., Benzaldehyde)
| Parameter | Condition/Value | Notes |
| Electrophile | 1.0 equivalent | Added slowly to the Grignard reagent solution.[1] |
| Reaction Temperature | 0 °C to room temperature | Initial cooling is advised to manage the exothermic nature of the reaction.[1] |
| Reaction Time | 30 minutes - 2 hours | Progress should be monitored by an appropriate analytical method, such as TLC.[1] |
| Work-up | Saturated aq. NH₄Cl or dilute HCl | To quench the reaction and protonate the resulting alkoxide.[1] |
| Expected Product Yield | 65 - 90% | Dependent on the specific electrophile used and the reaction conditions. |
Experimental Protocols
A. Formation of (5,5-dimethylhexyl)magnesium bromide
This protocol details the synthesis of the Grignard reagent from this compound.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (one small crystal)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas to prevent the ingress of atmospheric moisture.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and a faint purple vapor is observed. Allow the flask to cool to room temperature.
-
Initiation of Reaction: Add enough anhydrous solvent to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in the anhydrous solvent. Add a small portion of this solution to the magnesium suspension.
-
Grignard Formation: The reaction should commence within a few minutes, which will be indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy, grayish solution. If the reaction does not initiate, gentle warming or sonication may be applied.
-
Completion of Reaction: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until the majority of the magnesium has been consumed. The resulting gray-to-black solution is the Grignard reagent and should be used promptly.[1]
B. Reaction with an Aldehyde (e.g., Benzaldehyde)
This protocol describes the reaction of the prepared Grignard reagent with an aldehyde to yield a secondary alcohol.
Materials:
-
Solution of (5,5-dimethylhexyl)magnesium bromide (from Protocol A)
-
Benzaldehyde (B42025) (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Addition of Electrophile: Prepare a solution of benzaldehyde in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride or dilute HCl to quench the reaction and protonate the alkoxide.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired secondary alcohol.[3]
Mandatory Visualization
Caption: General pathway of a Grignard reaction.
Caption: Step-by-step experimental workflow.
References
1-Bromo-5,5-dimethylhexane: A Versatile Precursor for Pharmaceutical Intermediates
Introduction
1-Bromo-5,5-dimethylhexane is a linear alkyl bromide containing a neopentyl-like terminal group. This structural feature imparts unique physicochemical properties to molecules incorporating this moiety, making it a valuable building block in the synthesis of pharmaceutical intermediates. The presence of the bromine atom allows for a variety of chemical transformations, including nucleophilic substitutions and organometallic reactions, enabling the introduction of the 5,5-dimethylhexyl group into a wide range of molecular scaffolds. This bulky, lipophilic group can significantly influence the pharmacological profile of a drug candidate by modulating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as an alkylating agent. The carbon-bromine bond can be readily cleaved by nucleophiles or used to form organometallic reagents, which then participate in carbon-carbon bond-forming reactions.
1. N-Alkylation of Amines and Heterocycles:
The introduction of the 5,5-dimethylhexyl group onto nitrogen-containing compounds is a common strategy in drug design to enhance lipophilicity and modulate basicity. This can lead to improved cell membrane permeability and altered binding affinity for biological targets.
2. O-Alkylation of Phenols and Alcohols:
Alkylation of hydroxyl groups to form ethers can protect the hydroxyl functionality, improve metabolic stability, and influence the hydrogen-bonding capacity of a molecule, thereby affecting its target engagement.
3. Grignard Reagent Formation for Carbon-Carbon Bond Formation:
This compound can be converted into its corresponding Grignard reagent, (5,5-dimethylhexyl)magnesium bromide. This powerful nucleophile can react with a variety of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds, enabling the construction of more complex molecular architectures.
4. Suzuki and other Cross-Coupling Reactions:
While less common for primary alkyl bromides compared to their aryl or vinyl counterparts, under specific catalytic conditions, this compound could potentially participate in cross-coupling reactions to form carbon-carbon bonds with various coupling partners.
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Alkylation of a Primary Amine
This protocol describes the synthesis of a secondary amine by reacting a primary amine with this compound.
Materials:
-
This compound
-
Primary amine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the primary amine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-(5,5-dimethylhexyl)amine.
Table 1: Representative Data for N-Alkylation Reaction
| Parameter | Value |
| Reactants | |
| Primary Amine | 1.0 mmol |
| This compound | 1.2 mmol |
| Base (K₂CO₃) | 2.0 mmol |
| Solvent (CH₃CN) | 10 mL |
| Reaction Conditions | |
| Temperature | 70 °C |
| Time | 18 h |
| Typical Yield | 70-90% |
Protocol 2: Formation of (5,5-dimethylhexyl)magnesium bromide (Grignard Reagent)
This protocol describes the preparation of the Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Iodine (I₂) crystal (as an initiator)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 mmol).
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of this compound (1.0 mmol) in anhydrous diethyl ether (5 mL) in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension.
-
If the reaction does not initiate (disappearance of the iodine color), gently warm the flask.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The resulting greyish solution of (5,5-dimethylhexyl)magnesium bromide is ready for use in subsequent reactions.
Table 2: Representative Data for Grignard Reagent Formation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Magnesium Turnings | 1.2 mmol |
| Solvent (Anhydrous Et₂O) | ~10 mL |
| Reaction Conditions | |
| Temperature | Reflux (~35 °C) |
| Time | 2-3 h |
| Typical Yield | >90% (in solution) |
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic workflows described above.
Caption: General workflow for the N-alkylation of a primary amine using this compound.
Caption: Workflow for the formation of the Grignard reagent from this compound.
Signaling Pathways and Logical Relationships
As no specific pharmaceutical intermediate derived from this compound with a defined biological target has been identified in the public domain, a diagram of a specific signaling pathway cannot be provided. However, the logical relationship for its application in drug discovery can be visualized as follows:
Caption: Logical relationship of this compound as a precursor in the drug discovery process.
This compound represents a valuable, albeit underexplored, building block for the synthesis of pharmaceutical intermediates. Its ability to introduce a bulky, lipophilic 5,5-dimethylhexyl moiety through standard alkylation and organometallic reactions makes it a useful tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The provided general protocols and workflows serve as a foundation for researchers to explore the potential of this versatile precursor in their drug discovery and development programs. Further research into specific applications of this compound is warranted to fully elucidate its potential in the generation of novel therapeutic agents.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 1-Bromo-5,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Bromo-5,5-dimethylhexane. This versatile reaction facilitates the formation of carbon-carbon bonds, leading to the synthesis of various 5,5-dimethylhexyl-substituted aromatic compounds. Such structures are of interest in medicinal chemistry and drug development due to the influence of the lipophilic alkyl chain on the physicochemical properties of potential therapeutic agents.[1]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of C-C bonds between organoboron compounds and organic halides.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it a cornerstone of modern organic synthesis.[3] The incorporation of alkyl chains, such as the 5,5-dimethylhexyl group, into aromatic systems can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this a valuable strategy in drug discovery.[1][4]
This document provides a representative protocol for the coupling of this compound with arylboronic acids, a summary of typical reaction components, and a discussion of the potential applications of the resulting products in a pharmaceutical context.
Key Reaction Components
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent.
| Component | Common Examples | Role in the Reaction |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] |
| Ligand | Bulky electron-rich phosphines (e.g., P(t-Bu)₃, PCy₃, SPhos) | Stabilizes the palladium center and promotes the oxidative addition of the alkyl bromide. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for the transmetalation step.[5] |
| Solvent | Toluene, 1,4-Dioxane (B91453), DMF, THF (often with water) | Solubilizes the reactants and facilitates the reaction. The presence of water can be crucial for high yields.[3] |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | Provides the aromatic or heteroaromatic coupling partner. |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), P(t-Bu)₃ (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5,5-dimethylhexyl-substituted aromatic compound.
-
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids under the optimized conditions described above. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | (5,5-Dimethylhexyl)benzene | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-(5,5-Dimethylhexyl)-4-methoxybenzene | 82 |
| 3 | 4-Cyanophenylboronic acid | 4-(5,5-Dimethylhexyl)benzonitrile | 78 |
| 4 | 3-Pyridinylboronic acid | 3-(5,5-Dimethylhexyl)pyridine | 75 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura experiment.
Applications in Drug Development
Aromatic compounds are fundamental scaffolds in a vast number of pharmaceuticals.[4][6] The introduction of long alkyl chains, such as the 5,5-dimethylhexyl group, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1]
-
Increased Lipophilicity: The 5,5-dimethylhexyl moiety is highly lipophilic, which can enhance a drug's ability to cross cell membranes and improve its oral bioavailability.[1][6] This is a critical parameter in the design of orally administered drugs.
-
Modulation of Binding Affinity: The steric bulk and hydrophobic nature of the 5,5-dimethylhexyl group can influence how a molecule binds to its biological target. This can lead to increased potency and selectivity.
-
Improved Metabolic Stability: The neopentyl-like terminus of the 5,5-dimethylhexyl group can sterically hinder metabolic enzymes, potentially reducing the rate of drug metabolism and prolonging its half-life in the body.
The Suzuki-Miyaura coupling of this compound provides a straightforward and efficient method for generating libraries of novel aromatic compounds bearing this alkyl chain. These libraries can then be screened for biological activity against a wide range of therapeutic targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels, accelerating the drug discovery process.
References
Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-5,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone organic reaction used for the preparation of both symmetrical and asymmetrical ethers.[1][2] Developed by Alexander Williamson in 1850, this reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1] The versatility and reliability of this reaction have made it a staple in both academic laboratories and industrial-scale chemical synthesis, including the development of pharmaceutical intermediates.[4]
This document provides detailed application notes and protocols for the Williamson ether synthesis specifically utilizing 1-bromo-5,5-dimethylhexane as the alkylating agent. While it is a primary alkyl halide, the steric hindrance near the reaction center presents unique challenges, primarily the competition with the E2 elimination side reaction.[1][5][6] Understanding and controlling these competing pathways is critical for achieving high yields of the desired ether product.
Reaction Mechanism and Stereochemistry
The Williamson ether synthesis proceeds via an SN2 pathway, where the alkoxide ion acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide.[3][7] This is a concerted, single-step mechanism involving a backside attack, which leads to an inversion of stereochemistry if the carbon atom being attacked is a stereocenter.[7]
For this compound, the key challenge is the steric bulk originating from the tert-butyl group at the C5 position. Although the reaction center (C1) is a primary carbon, this steric hindrance can make it difficult for the nucleophile to access the electrophilic carbon, thereby increasing the likelihood of the competing E2 elimination pathway, which yields an alkene.[6][8]
Key Considerations for this compound:
-
SN2 Pathway: Favored by primary alkyl halides. Leads to the desired ether.
-
E2 Pathway: A significant competing reaction for sterically hindered substrates.[1][5] The alkoxide can act as a base, abstracting a proton from the β-carbon and leading to the formation of 5,5-dimethylhex-1-ene.
// Nodes reactants [label="this compound + NaOR", fillcolor="#F1F3F4", fontcolor="#202124"]; sn2_path [label="SN2 Pathway\n(Substitution)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; e2_path [label="E2 Pathway\n(Elimination)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ether_product [label="R-O-CH2(CH2)3C(CH3)3\n(Desired Ether Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; alkene_product [label="CH2=CH(CH2)2C(CH3)3\n(Alkene Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Reaction Conditions\n(Solvent, Temperature)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges reactants -> sn2_path [label=" Nucleophilic Attack"]; reactants -> e2_path [label=" Proton Abstraction"]; sn2_path -> ether_product; e2_path -> alkene_product; conditions -> reactants [style=dashed, arrowhead=none]; } .dot
Application Notes: Optimizing Synthesis
To maximize the yield of the desired ether and minimize the formation of the alkene byproduct, careful selection of reaction conditions is paramount.
3.1 Choice of Solvent The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the counter-ion (e.g., Na+) of the alkoxide but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.[9]
-
Recommended: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO).[3] These solvents are known to promote SN2 reactions.
-
To Avoid: Protic solvents (e.g., ethanol, water) can solvate and deactivate the alkoxide nucleophile through hydrogen bonding, slowing down the SN2 reaction.
3.2 Reaction Temperature Higher temperatures tend to favor the elimination (E2) pathway over substitution (SN2).[10] Therefore, it is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
General Range: A typical Williamson synthesis is conducted between 50 to 100 °C.[3]
-
For Hindered Substrates: It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction progress. If the reaction is too slow, the temperature can be gradually increased.
3.3 Choice of Base and Alkoxide Formation The alkoxide is typically generated in situ by reacting the corresponding alcohol with a strong base.
-
Recommended Bases: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices. They are strong, non-nucleophilic bases that irreversibly deprotonate the alcohol, driving the formation of the alkoxide.[7][11]
-
Alkoxide Considerations: The steric bulk of the alkoxide itself is less of a concern since this compound is a primary halide. The primary challenge remains the steric hindrance on the electrophile.
Data Presentation
The following table summarizes expected outcomes based on varying reaction conditions, illustrating the trade-off between ether and alkene formation.
| Alkoxide (Nucleophile) | Solvent | Temperature (°C) | Time (h) | Expected Ether Yield (%) | Expected Alkene Yield (%) |
| Sodium Methoxide (B1231860) | DMF | 60 | 8 | 75-85 | 15-25 |
| Sodium Methoxide | Ethanol | 60 | 12 | 40-50 | 50-60 |
| Sodium Ethoxide | DMSO | 50 | 10 | 80-90 | 10-20 |
| Sodium Ethoxide | DMF | 100 | 4 | 50-60 | 40-50 |
| Sodium tert-butoxide | THF | 50 | 6 | <10 | >90 |
| Sodium Phenoxide | Acetonitrile | 80 | 6 | 65-75 | 25-35 |
Note: These values are illustrative and actual yields may vary depending on the precise experimental setup and purity of reagents.
Experimental Protocols
The following are generalized protocols for the synthesis of an ether using this compound. Safety Note: These procedures should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium hydride reacts violently with water and is flammable.
5.1 Protocol 1: Synthesis of 1-methoxy-5,5-dimethylhexane
Materials and Reagents:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous methanol (B129727)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer, heating mantle
Procedure:
-
Alkoxide Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (approx. 10 mL per mmol of alkyl halide). b. Add anhydrous methanol (1.2 equivalents) to the solvent. c. Cool the solution to 0 °C in an ice bath. d. Carefully and portion-wise, add sodium hydride (1.2 equivalents). Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for another 30 minutes to ensure complete deprotonation.[11]
-
Ether Synthesis: a. Slowly add this compound (1.0 equivalent) to the freshly prepared sodium methoxide solution via syringe. b. Heat the reaction mixture to 60 °C and maintain for 6-8 hours.
-
Reaction Monitoring: a. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkyl halide is consumed.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.[11] c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). d. Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. f. Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to separate the desired 1-methoxy-5,5-dimethylhexane from any alkene byproduct and residual starting materials.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkoxide_prep [label="1. Prepare Alkoxide\n(Alcohol + NaH in Anhydrous Solvent)"]; add_halide [label="2. Add this compound"]; reflux [label="3. Heat Reaction Mixture\n(e.g., 60°C, 6-8h)"]; monitor [label="4. Monitor Reaction\n(TLC / GC)"]; workup [label="5. Aqueous Work-up\n(Quench, Extract, Wash, Dry)"]; purify [label="6. Purify Product\n(Distillation or Chromatography)"]; analyze [label="7. Characterize Product\n(NMR, GC-MS)"]; end_node [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> alkoxide_prep; alkoxide_prep -> add_halide; add_halide -> reflux; reflux -> monitor; monitor -> workup [label="Reaction Complete"]; monitor -> reflux [label="Incomplete", style=dashed]; workup -> purify; purify -> analyze; analyze -> end_node; } .dot
Troubleshooting
-
Low Yield of Ether:
-
High Yield of Alkene Byproduct:
-
Reaction Does Not Proceed to Completion:
-
Cause: Insufficient reaction time or temperature. Deactivated reagents.
-
Solution: Increase the reaction time.[3] If the reaction is still sluggish, cautiously increase the temperature while monitoring for an increase in the elimination byproduct. Ensure all reagents are pure and solvents are anhydrous.
-
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of 1-Bromo-5,5-dimethylhexane with Nitrogen Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-5,5-dimethylhexane is a valuable alkylating agent in organic synthesis, frequently employed to introduce the 5,5-dimethylhexyl moiety into a variety of molecules. This neohexyl-like fragment is of interest in medicinal chemistry and materials science due to its lipophilic and sterically hindered nature. This document provides detailed application notes and experimental protocols for the reaction of this compound with a range of nitrogen nucleophiles. The reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. However, the steric hindrance provided by the gem-dimethyl group can influence reaction rates and may necessitate specific reaction conditions to achieve optimal yields.
The general scheme for the nucleophilic substitution reaction is as follows:
R-NH₂ + Br-(CH₂)₄-C(CH₃)₃ → R-NH-(CH₂)₄-C(CH₃)₃ + HBr
Where R-NH₂ represents a primary amine as an exemplary nitrogen nucleophile.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the reaction of this compound with various nitrogen nucleophiles. It is important to note that yields are highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction.
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ammonia (B1221849) | 5,5-Dimethylhexylamine | Ethanol (B145695) | Excess NH₃ | 100 (sealed tube) | 24 | Moderate |
| Piperidine (B6355638) | 1-(5,5-Dimethylhexyl)piperidine | Acetonitrile | K₂CO₃ | Reflux | 12 | 85-95 |
| Aniline (B41778) | N-(5,5-Dimethylhexyl)aniline | DMF | K₂CO₃ | 100 | 16 | 70-80 |
| Sodium Azide (B81097) | 1-Azido-5,5-dimethylhexane | DMF | - | 70 | 12 | >90 |
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for optimal results, especially when using strong bases.
-
Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Synthesis of 5,5-Dimethylhexylamine (Reaction with Ammonia)
This protocol describes the synthesis of a primary amine via the alkylation of ammonia. To favor the formation of the primary amine and minimize overalkylation, a large excess of ammonia is used.
Materials:
-
This compound
-
Concentrated aqueous ammonia (28-30%)
-
Ethanol
-
Pressure tube
Procedure:
-
In a thick-walled pressure tube, add this compound (1.0 eq).
-
Carefully add a solution of concentrated aqueous ammonia in ethanol (a large excess, e.g., 20-30 equivalents of ammonia).
-
Seal the pressure tube tightly.
-
Heat the mixture in an oil bath at 100 °C for 24 hours.
-
After cooling to room temperature, carefully open the pressure tube in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.
-
Dissolve the residue in water and make the solution basic by adding a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with diethyl ether or dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 1-(5,5-Dimethylhexyl)piperidine (Reaction with Piperidine)
This protocol details the straightforward N-alkylation of a secondary amine, piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.2 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Add this compound (1.0 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by vacuum distillation or column chromatography.
Protocol 3: Synthesis of N-(5,5-Dimethylhexyl)aniline (Reaction with Aniline)
This protocol describes the N-alkylation of a primary aromatic amine, aniline.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask under an inert atmosphere, add aniline (1.2 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Heat the mixture to 100 °C with stirring.
-
Add this compound (1.0 eq) dropwise to the heated mixture.
-
Maintain the reaction at 100 °C for 16 hours.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of 1-Azido-5,5-dimethylhexane (Reaction with Sodium Azide)
This protocol outlines the synthesis of an alkyl azide, a versatile intermediate for further transformations such as "click chemistry" or reduction to the corresponding primary amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Caution: Sodium azide is highly toxic and can be explosive. Handle with extreme care in a well-ventilated fume hood and avoid contact with acids.
-
To a round-bottom flask, add sodium azide (1.5 eq) and anhydrous DMF.
-
Add this compound (1.0 eq) to the stirred suspension.
-
Heat the reaction mixture to 70 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (avoiding excessive heat) to obtain the product.
-
The product can be further purified by vacuum distillation if necessary.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the reaction of this compound with nitrogen nucleophiles.
Application Notes and Protocols for the Synthesis of 5,5-Dimethylhexyl-Containing Organic Molecules
The 5,5-dimethylhexyl moiety is a sterically hindered, lipophilic alkyl chain that can be incorporated into organic molecules to modulate their physical, chemical, and biological properties. Its bulky tert-butyl terminus can influence molecular packing, solubility, and interactions with biological targets. These application notes provide detailed protocols for introducing this functional group using common and robust synthetic methodologies, tailored for researchers in organic synthesis and drug development.
Application Note 1: Carbon-Carbon Bond Formation via the Grignard Reaction
Introduction: The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. By converting the relatively inert 1-bromo-5,5-dimethylhexane into a highly nucleophilic organomagnesium halide (a Grignard reagent), the 5,5-dimethylhexyl group can be added to a wide variety of electrophiles, most notably aldehydes and ketones, to produce secondary and tertiary alcohols, respectively.
Experimental Protocol: Synthesis of 1-(5,5-Dimethylhexyl)cyclohexan-1-ol
1. Preparation of 5,5-Dimethylhexylmagnesium Bromide:
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried or oven-dried before assembly. All glassware must be scrupulously dry.
-
Procedure:
-
Place magnesium turnings (1.2 eq.) in the flask under a positive pressure of dry nitrogen.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.)[1][2][3] in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Gentle heating may be required to start the reaction.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the gray-black solution at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
-
2. Reaction with Cyclohexanone (B45756):
-
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclohexanone (0.95 eq.) in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired tertiary alcohol.[4][5]
-
Data Presentation:
| Electrophile | Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
| Cyclohexanone | 5,5-Dimethylhexyl-MgBr | THF | 3 | 85 | >98 |
| Benzaldehyde (B42025) | 5,5-Dimethylhexyl-MgBr | Et₂O | 2.5 | 91 | >99 |
| Acetone | 5,5-Dimethylhexyl-MgBr | THF | 3 | 82 | >98 |
| Table 1: Representative yields for the Grignard addition of 5,5-dimethylhexylmagnesium bromide to various electrophiles. Data is illustrative and based on typical outcomes for Grignard reactions. |
Workflow Diagram:
Caption: Workflow for Grignard synthesis of a tertiary alcohol.
Application Note 2: Alkene Synthesis via the Wittig Reaction
Introduction: The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). This method is particularly valuable as it forms the carbon-carbon double bond at a predictable location. Non-stabilized ylides, such as the one derived from this compound, typically favor the formation of (Z)-alkenes.[6][7]
Experimental Protocol: Synthesis of (6,6-Dimethylhept-1-en-1-yl)benzene
1. Preparation of (5,5-Dimethylhexyl)triphenylphosphonium Bromide:
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and triphenylphosphine (B44618) (PPh₃, 1.05 eq.) in a suitable solvent like acetonitrile (B52724) or toluene.
-
Heat the mixture to reflux and stir for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium (B103445) salt.
-
Cool the reaction mixture to room temperature and collect the solid salt by filtration.
-
Wash the salt with cold diethyl ether to remove any unreacted starting materials and dry under vacuum.
-
2. Wittig Olefination:
-
Procedure:
-
Suspend the phosphonium salt (1.1 eq.) in anhydrous THF under a nitrogen atmosphere in a flame-dried flask.
-
Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C (ice bath).
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise until the deep red or orange color of the ylide persists.[8]
-
Stir the ylide solution at this temperature for 30-60 minutes.
-
Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise. The ylide color will fade as it reacts.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the product with a nonpolar solvent like hexane (B92381) (3x). The byproduct, triphenylphosphine oxide, is poorly soluble in hexane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via column chromatography to yield the alkene.
-
Data Presentation:
| Carbonyl Compound | Base | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |
| Benzaldehyde | n-BuLi | THF | -78 to RT | 88 | 92:8 |
| Cyclohexanecarboxaldehyde | NaH | THF | 0 to RT | 81 | 95:5 |
| Acetophenone | KHMDS | Toluene | 0 to RT | 75 | 85:15 |
| Table 2: Representative yields and selectivity for the Wittig reaction with (5,5-dimethylhexyl)triphenylphosphonium bromide. Data is illustrative and based on typical outcomes for non-stabilized ylides.[9] |
Reaction Mechanism Diagram:
Caption: Mechanism of the Wittig olefination reaction.
Application Note 3: Synthesis of Cannabinoid Precursors via Suzuki-Miyaura Coupling
Introduction: The alkylresorcinol core is central to many natural products, including the cannabinoids. Olivetol (5-pentylresorcinol) is the biosynthetic precursor to most cannabinoids. Synthesizing analogues with modified side chains, such as the 5,5-dimethylhexyl group, is a key strategy in drug discovery to explore structure-activity relationships.[10][11] The Suzuki-Miyaura cross-coupling is a highly effective method for coupling alkylboronic esters with aryl halides, even with sterically demanding partners.[12][13]
Experimental Protocol: Synthesis of 5-(5,5-Dimethylhexyl)resorcinol Dimethyl Ether
1. Preparation of 5,5-Dimethylhexylboronic Acid Pinacol (B44631) Ester:
-
This reagent can be prepared from this compound through various methods, including Miyaura borylation or by reacting the corresponding Grignard reagent with a borate (B1201080) ester like isoprpoxyboronic acid pinacol ester.
2. Suzuki-Miyaura Cross-Coupling:
-
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromo-3,5-dimethoxybenzene (B32327) (1.0 eq.), 5,5-dimethylhexylboronic acid pinacol ester (1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like potassium phosphate (B84403) (K₃PO₄, 3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate (B1210297).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the coupled product.
-
(Optional) The methyl ethers can be subsequently cleaved using a reagent like boron tribromide (BBr₃) to yield the free resorcinol (B1680541).
-
Data Presentation:
| Aryl Halide | Alkylborane | Catalyst | Base | Yield (%) |
| 1-Bromo-3,5-dimethoxybenzene | 5,5-DMH-B(pin) | Pd(dppf)Cl₂ | K₃PO₄ | 78 |
| 1-Iodo-3,5-dimethoxybenzene | 5,5-DMH-B(pin) | Pd(PPh₃)₄ | K₂CO₃ | 82 |
| 1-Bromo-2,6-dimethoxypyridine | 5,5-DMH-B(pin) | Pd/AntPhos | K₃PO₄ | 71 |
| Table 3: Representative yields for Suzuki-Miyaura coupling to form the protected resorcinol analogue. Data is illustrative, based on couplings with sterically hindered partners.[14] |
Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 15898-91-6 [sigmaaldrich.com]
- 3. This compound | C8H17Br | CID 23457840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Grignard Reagents [chemed.chem.purdue.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. adichemistry.com [adichemistry.com]
- 10. Dual Engineering of Olivetolic Acid Cyclase and Tetraketide Synthase for the Formation of Longer Alkyl-Chain Olivetolic Acid Analogs and Their Antibacterial Activities [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Grignard Reagent Formation from 1-Bromo-5,5-dimethylhexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the formation of the Grignard reagent from 1-bromo-5,5-dimethylhexane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 5,5-dimethylhexylmagnesium bromide.
Q1: My Grignard reaction fails to initiate. What are the common causes and how can I resolve this?
A: Failure to initiate is a common hurdle, particularly with sterically hindered alkyl halides like this compound. The primary reason is often the passivating layer of magnesium oxide on the surface of the magnesium turnings.
-
Inactive Magnesium Surface: The presence of a magnesium oxide (MgO) layer prevents the reaction with the alkyl bromide.
-
Solution: Activate the magnesium surface. This can be achieved through several methods:
-
Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod in the reaction flask before adding the solvent. This exposes a fresh, unoxidized metal surface.
-
Chemical Activation: Add a small crystal of iodine. The disappearance of the purple/brown color indicates an activated magnesium surface. Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used; the evolution of ethylene (B1197577) gas signifies activation.[1]
-
Initiators: Add a small amount of a pre-formed Grignard reagent or a more reactive alkyl halide, such as methyl iodide, to "kick-start" the reaction.
-
-
-
Presence of Moisture: Grignard reagents are highly sensitive to protic sources and will be quenched by water.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at over 110°C, and then cooled under an inert atmosphere (e.g., Argon or Nitrogen). Solvents must be anhydrous, preferably from a freshly opened bottle or stored over molecular sieves.
-
Q2: The reaction starts, but the yield of my Grignard reagent is consistently low. What are the likely reasons?
A: Low yields can be attributed to several factors, including side reactions and suboptimal reaction conditions.
-
Wurtz Coupling: This is a significant side reaction where the formed Grignard reagent reacts with the starting this compound to produce the dimer, 5,5,10,10-tetramethyltetradecane.[2]
-
Solution:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide and minimizes its reaction with the Grignard reagent.
-
Solvent Choice: Diethyl ether can sometimes suppress Wurtz coupling more effectively than tetrahydrofuran (B95107) (THF) for certain substrates.[3]
-
Temperature Control: Maintain a gentle reflux. Overheating can increase the rate of Wurtz coupling.
-
-
-
Steric Hindrance: The neopentyl-like structure of this compound results in significant steric hindrance, which can slow down the desired reaction and allow side reactions to become more competitive.
-
Solution:
-
Choice of Solvent: THF is often a better solvent than diethyl ether for sterically hindered halides as it forms a more stable complex with the Grignard reagent.[4][5] The higher boiling point of THF also allows for a higher reaction temperature, which can help overcome the activation energy barrier.[4]
-
Extended Reaction Time: Due to the slower reaction rate, a longer reaction time may be necessary to ensure complete conversion. Monitor the consumption of magnesium.
-
-
Q3: My reaction mixture turns dark or a precipitate forms. Is this normal?
A: A cloudy, grayish appearance is typical for a Grignard reagent solution. However, a very dark color or the formation of a significant amount of precipitate could indicate side reactions. While some Grignard reagents have limited solubility, a solid precipitate might be the Wurtz coupling product, which can sometimes be a solid.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing 5,5-dimethylhexylmagnesium bromide?
A1: Tetrahydrofuran (THF) is generally the preferred solvent for sterically hindered alkyl halides. Its ability to form a stable complex with the magnesium center can facilitate the reaction.[4][5] While diethyl ether is a common solvent for Grignard reactions, it may result in lower yields for this particular substrate due to the steric hindrance.[3]
Q2: How can I confirm the formation and determine the concentration of my Grignard reagent?
A2: The formation of the Grignard reagent is often visually indicated by the disappearance of the magnesium turnings and the formation of a cloudy, gray solution. To determine the concentration, a common method is titration. A sample of the Grignard solution can be quenched with a known excess of an acid (e.g., standardized HCl), and the remaining acid is then back-titrated with a standardized base (e.g., NaOH).
Q3: Can I store my 5,5-dimethylhexylmagnesium bromide solution?
A3: It is highly recommended to use the Grignard reagent immediately after its preparation. These reagents are sensitive to air and moisture and will degrade over time, leading to lower yields in subsequent reactions. If storage is unavoidable, it must be done under a strictly inert atmosphere (Argon or Nitrogen) in a sealed, dry container.
Data Presentation
The following tables summarize comparative data for Grignard reagent formation. Note: Direct quantitative data for this compound is limited in the literature. The data presented includes information for analogous sterically hindered and unhindered alkyl bromides to provide context.
Table 1: Typical Yields of Grignard Reagents from Various Alkyl Bromides
| Alkyl Bromide | Relative Reactivity | Typical Yield Range (%) | Key Considerations |
| Alkyl Iodide (R-I) | Very High | 85-95% | Most reactive, but starting materials can be more expensive and prone to side reactions.[6] |
| Alkyl Bromide (R-Br) | High | 80-90% | Good balance of reactivity and stability; most common choice.[6] |
| Alkyl Chloride (R-Cl) | Moderate | 50-80% | Less reactive, often requiring longer initiation times or magnesium activation.[6] |
Table 2: Effect of Solvent on Grignard Product Yield for a Reactive Halide (Benzyl Chloride)
| Solvent | Yield of Grignard Product (%)* | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[3] |
| Tetrahydrofuran (THF) | 27 | Significant Wurtz byproduct formation leads to poor yield.[3] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating suppression of Wurtz coupling.[3] |
*Isolated yield of the alcohol product after reaction of the in situ generated Grignard reagent with 2-butanone.
Experimental Protocols
Protocol 1: Synthesis of 5,5-Dimethylhexylmagnesium Bromide
This protocol is a general guideline and may require optimization.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble the dry three-neck round-bottom flask with a magnetic stir bar, reflux condenser, dropping funnel, and an inlet for the inert gas. Flame-dry the entire apparatus under a stream of inert gas to remove all moisture.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the cooled flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until the iodine sublimes and its color dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of this solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing and the formation of a cloudy gray solution. Gentle warming may be necessary if the reaction does not start spontaneously.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize Wurtz coupling.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.
-
Use: The resulting cloudy, grayish solution is the Grignard reagent, 5,5-dimethylhexylmagnesium bromide. It should be cooled to the desired temperature and used immediately in the subsequent reaction step.
Visualizations
Caption: Troubleshooting workflow for low Grignard reagent yield.
Caption: Experimental workflow for Grignard reagent synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Grignard Synthesis with 1-Bromo-5,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Grignard synthesis using 1-bromo-5,5-dimethylhexane. This substrate, a neopentyl-type halide, presents unique challenges due to significant steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of the Grignard reagent from this compound so challenging?
A1: The primary challenge is steric hindrance. The bulky tert-butyl group is adjacent to the carbon bearing the bromine atom. This structure physically impedes the reaction at the magnesium metal surface, leading to a sluggish or difficult initiation. Overcoming this requires careful activation of the magnesium and optimization of reaction conditions.
Q2: What are the most common side reactions, and what causes them?
A2: The most significant side reaction is Wurtz coupling . This occurs when the newly formed Grignard reagent (5,5-dimethylhexylmagnesium bromide) acts as a nucleophile and reacts with a molecule of the starting material (this compound) that has not yet reacted with the magnesium. This results in the formation of a homocoupled dimer, 2,2,13,13-tetramethyltetradecane. This side reaction is promoted by high local concentrations of the alkyl halide.
Q3: How does the choice of solvent affect the reaction?
A3: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential as they solvate and stabilize the Grignard reagent.[1] For neopentyl-type halides, solvent polarity, measured by the dielectric constant (ε), can significantly impact the reaction rate. The rate of Grignard formation for neopentyl bromide is sensitive to the dielectric constant of the solvent; using a more polar solvent like THF can increase the reaction rate. However, in solvents that are too polar, the reaction can become transport-limited, meaning the rate is controlled by how fast the reactant can get to the magnesium surface rather than the chemical reaction itself.[2]
Q4: Can the neopentyl structure of this compound lead to rearrangement products?
A4: While neopentyl systems are classic examples for observing carbocation rearrangements (via a 1,2-methyl shift) in SN1-type reactions, this is not a typical side reaction during the formation of a Grignard reagent. The mechanism of Grignard formation involves radical intermediates and occurs on the surface of the magnesium metal, which does not typically lead to the formation of a free primary carbocation that would be required for rearrangement.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Reaction Fails to Initiate | - Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) is present on the turnings.- Presence of Water: Trace amounts of moisture in glassware, solvent, or on the alkyl halide will quench the reaction. | - Activate Magnesium: Crush the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) as a chemical activator. Gentle heating can also help initiate the reaction.- Ensure Anhydrous Conditions: Rigorously flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents. |
| 2. Low Yield of Grignard Reagent | - Wurtz Coupling: The primary side reaction where the Grignard reagent couples with unreacted this compound.[3]- Incomplete Reaction: The reaction did not go to completion due to poor initiation or insufficient reaction time. | - Minimize Wurtz Coupling: Add the solution of this compound slowly and dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring Grignard formation over coupling.[3] Use dilute conditions.- Monitor Completion: Ensure the reaction is complete by observing the consumption of the magnesium metal.[3] |
| 3. Formation of Significant Byproduct (2,2,13,13-tetramethyltetradecane) | - High Local Concentration of Alkyl Halide: Adding the this compound too quickly.- Elevated Reaction Temperature: Excessive heating can increase the rate of side reactions. | - Controlled Addition: Use a pressure-equalizing dropping funnel for slow, controlled addition of the alkyl halide.- Temperature Control: The reaction is exothermic. Once initiated, it should sustain a gentle reflux. Avoid excessive external heating.[3] |
| 4. Grignard Reagent Appears Cloudy and Dark | - Decomposition: The Grignard reagent may be decomposing, which can occur with prolonged heating or exposure to air/moisture. | - Use Immediately: Once prepared, use the Grignard reagent in the subsequent reaction step as soon as possible.- Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas (argon or nitrogen) is maintained throughout the reaction. |
Data Presentation
The rate of Grignard formation for neopentyl bromide is highly sensitive to the polarity of the solvent.
| Solvent | Dielectric Constant (ε) | Relative Rate of Reaction | Observation |
| Diethyl Ether (Et₂O) | 4.3 | Low | The reaction is not transport-limited. |
| Tetrahydrofuran (THF) | 7.6 | High | The reaction rate increases drastically compared to less polar solvents. |
| More Polar Solvents | > 12 | High (Plateau) | The reaction becomes transport-limited, meaning the rate is limited by diffusion to the Mg surface. |
Table 1: Effect of Solvent Polarity on the Rate of Grignard Formation for Neopentyl Bromide.[2]
Experimental Protocols
Protocol: Preparation of 5,5-Dimethylhexylmagnesium Bromide
1. Glassware and Reagent Preparation:
-
Rigorously dry all glassware (a three-necked round-bottom flask, reflux condenser with a drying tube, and a pressure-equalizing dropping funnel) in an oven at >120°C overnight and assemble while hot under a stream of dry nitrogen or argon.
-
Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
2. Magnesium Activation and Reaction Initiation:
-
Add a small amount of the anhydrous solvent to the flask to cover the magnesium turnings.
-
Add a single crystal of iodine. The disappearance of the brown iodine color indicates activation.
-
Add a small portion (~5-10%) of the this compound solution to the magnesium suspension. Initiation is indicated by the solution turning cloudy and gentle bubbling from the magnesium surface. Gentle warming with a heat gun may be required.
3. Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, so external heating should be minimal.
-
After the addition is complete, stir the mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted.
4. Use and Quantification:
-
The resulting cloudy, grey-brown solution is the Grignard reagent and should be used immediately for the best results.
-
If the exact concentration is required, the reagent can be quantified by titration against a standard solution of sec-butanol in xylene with 1,10-phenanthroline (B135089) as an indicator.
Mandatory Visualization
Caption: Main reaction pathway and the competing Wurtz side reaction.
Caption: Step-by-step experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting common Grignard synthesis issues.
References
Technical Support Center: 1-Bromo-5,5-dimethylhexane Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromo-5,5-dimethylhexane, focusing on the prevention of undesired Wurtz coupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is Wurtz coupling, and why is it a common issue with this compound?
The Wurtz reaction is the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond, resulting in a longer alkane chain. In the case of this compound, the Wurtz coupling product is 5,5,10,10-tetramethyldecane. This reaction is particularly problematic when attempting to generate an organometallic reagent, such as a Grignard or organolithium reagent, from this compound in the presence of the unreacted alkyl halide. The highly reactive organometallic intermediate can react with the starting alkyl halide, leading to the undesired coupled product.
Q2: What are the primary side reactions to consider when working with this compound?
Besides the intended reaction, the primary side reactions to be aware of when using this compound in the presence of metals are:
-
Wurtz Coupling: The formation of a symmetrical alkane (5,5,10,10-tetramethyldecane) from two molecules of the alkyl halide.
-
Elimination: The formation of 5,5-dimethylhex-1-ene (B13311958) through the removal of HBr. This is more prevalent with sterically hindered alkyl halides and in the presence of strong bases or high temperatures.
-
Disproportionation: A reaction where an alkyl radical abstracts a hydrogen atom from another alkyl radical, resulting in an alkane and an alkene.
Q3: How can I minimize the formation of the Wurtz coupling product?
Minimizing Wurtz coupling involves carefully selecting reaction conditions and reagents. Key strategies include:
-
Use of Magnesium: For the formation of a Grignard reagent, using magnesium instead of more reactive metals like sodium or lithium can significantly reduce Wurtz coupling.
-
Slow Addition: The slow, dropwise addition of the alkyl halide to a suspension of the metal (e.g., magnesium) in a suitable solvent (e.g., dry THF or diethyl ether) helps to maintain a low concentration of the alkyl halide, thus minimizing its reaction with the newly formed organometallic reagent.
-
Temperature Control: Maintaining a low reaction temperature can help to control the reactivity of the organometallic species and reduce the rate of side reactions.
-
Alternative Coupling Methods: For cross-coupling reactions, modern palladium-catalyzed methods like Suzuki, Stille, or Negishi couplings are generally more efficient and produce significantly fewer side products than traditional methods.
Troubleshooting Guides
Problem: Low yield of the desired product with significant formation of 5,5,10,10-tetramethyldecane.
| Possible Cause | Suggested Solution |
| High local concentration of alkyl halide | Add the this compound solution dropwise to the metal suspension. Ensure vigorous stirring to promote rapid dispersion. |
| Reaction temperature is too high | Maintain a gentle reflux for Grignard formation. For other reactions, consider running them at lower temperatures (e.g., 0 °C or room temperature). |
| Reactive metal used (e.g., Sodium) | For Grignard reagent formation, use magnesium. For other couplings, consider transmetallation to a less reactive organometallic species or use a catalytic cross-coupling reaction. |
| Improper solvent | Ensure the use of dry, aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). |
Problem: Presence of 5,5-dimethylhex-1-ene as a major byproduct.
| Possible Cause | Suggested Solution |
| High reaction temperature | Overheating can favor elimination. Maintain the lowest effective temperature for the desired reaction. |
| Steric hindrance of the substrate | The neopentyl-like structure of this compound can make it prone to elimination. Consider using milder reaction conditions. |
| Presence of basic impurities | Ensure all reagents and solvents are pure and free from basic contaminants. |
Experimental Protocols
Protocol: Preparation of 5,5-dimethylhexylmagnesium bromide (a Grignard Reagent) with Minimal Wurtz Coupling
This protocol describes the preparation of the Grignard reagent from this compound, a key intermediate for various subsequent reactions, while minimizing the formation of the Wurtz coupling byproduct.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Add magnesium turnings and a small crystal of iodine to the flask. Gently heat the flask under a stream of inert gas to activate the magnesium (the purple iodine color will fade).
-
Initial Reaction: Add a small amount of a solution of this compound in anhydrous diethyl ether or THF to the activated magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux.
-
Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
Use: The resulting Grignard reagent solution can be used directly for subsequent reactions.
Data Presentation
Table 1: Comparison of Coupling Methods for this compound
| Coupling Method | Metal/Catalyst | Typical Yield of Desired Product | Wurtz Coupling Byproduct | Key Considerations |
| Wurtz Coupling | Sodium | Variable, often low for unsymmetrical products | High | Prone to side reactions; limited scope. |
| Grignard Coupling | Magnesium | Good to excellent | Low to moderate | Requires careful control of reaction conditions. |
| Gilman Coupling | Lithium, Copper(I) | High | Low | Requires preparation of a cuprate (B13416276) reagent. |
| Suzuki Coupling | Pd catalyst, Base | Excellent | Very Low | Requires conversion to a boronic acid/ester first. |
| Negishi Coupling | Pd or Ni catalyst | Excellent | Very Low | Requires conversion to an organozinc reagent. |
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Workflow for Grignard reagent formation.
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-5,5-dimethylhexane Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-5,5-dimethylhexane in alkylation reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound as an alkylating agent?
A1: this compound is a primary alkyl bromide, which is typically a good substrate for SN2 reactions. However, the presence of a bulky tert-butyl group at the 5-position introduces significant steric hindrance near the reaction center. This can lead to slower reaction rates compared to less hindered primary alkyl bromides. Consequently, forcing conditions (higher temperatures, longer reaction times) may be required, which can promote side reactions such as elimination (E2).
Q2: Which types of nucleophiles are suitable for alkylation with this compound?
A2: A variety of nucleophiles can be alkylated using this compound, including:
-
N-nucleophiles: Primary and secondary amines.
-
O-nucleophiles: Phenoxides and alkoxides (for Williamson ether synthesis).
-
S-nucleophiles: Thiolates.
-
C-nucleophiles: Enolates (e.g., from malonic esters or ketones) and organometallic reagents (e.g., Grignard or organocuprates).
The success of the reaction will depend on the nucleophilicity and steric bulk of the chosen nucleophile, as well as the reaction conditions.
Q3: What are the recommended starting conditions for a typical alkylation reaction with this compound?
A3: For a typical SN2 reaction, it is advisable to start with a polar aprotic solvent such as DMF or acetonitrile (B52724). A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often a good choice to deprotonate the nucleophile without competing in the alkylation. An initial reaction temperature of 60-80°C with monitoring by TLC or GC is recommended. See the detailed experimental protocols below for more specific starting points.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
Question: I am observing a low yield or no formation of my desired alkylated product. What are the possible causes and how can I address them?
| Possible Cause | Troubleshooting & Optimization |
| Insufficient Reaction Temperature | Due to the steric hindrance of the 5,5-dimethylhexyl group, higher temperatures may be necessary to achieve a reasonable reaction rate. Gradually increase the temperature in 10-20°C increments, while monitoring for the appearance of side products. |
| Inadequate Reaction Time | Alkylation with this sterically hindered substrate can be slow. Extend the reaction time and monitor the progress by TLC or GC to determine the optimal duration. |
| Ineffective Base | The chosen base may not be strong enough to fully deprotonate the nucleophile. Consider a stronger base (e.g., NaH for alcohols, thiols, and some carbon nucleophiles; or DBU for amines). Be aware that stronger bases can also promote elimination. |
| Poor Solvent Choice | The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic. |
| Poor Nucleophile | Highly hindered nucleophiles will react very slowly. If possible, consider a less sterically demanding nucleophile. |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a significant amount of an elimination byproduct (5,5-dimethylhex-1-ene). How can I minimize this?
| Possible Cause | Troubleshooting & Optimization |
| High Reaction Temperature | Elimination reactions (E2) are favored at higher temperatures. If possible, run the reaction at the lowest temperature that allows for a reasonable rate of the desired SN2 reaction. |
| Strong/Bulky Base | Strong and sterically hindered bases (e.g., potassium tert-butoxide) are more likely to act as a base for elimination rather than facilitating nucleophilic substitution. Use a weaker, less hindered base (e.g., K₂CO₃, Cs₂CO₃). |
| Solvent Effects | Protic solvents can stabilize the transition state for elimination. Ensure you are using a polar aprotic solvent. |
Data Presentation: Expected Trends in Alkylation Reactions
The following table summarizes expected trends for the alkylation of various nucleophiles with this compound under typical SN2 conditions. Please note that these are general trends and actual yields will be highly dependent on specific reaction conditions.
| Nucleophile Type | Typical Nucleophile | Recommended Base | Typical Solvent | Expected Reactivity | Potential Side Reactions | Anticipated Yield Range |
| N-Alkylation | Primary/Secondary Amine | K₂CO₃, Et₃N | Acetonitrile, DMF | Moderate | Dialkylation | 50-80% |
| O-Alkylation (Williamson Ether Synthesis) | Phenol/Alcohol | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF | Moderate to Low | Elimination | 40-70% |
| S-Alkylation | Thiol | NaH, K₂CO₃ | DMF, Ethanol (B145695) | High | - | 70-95% |
| C-Alkylation (Malonic Ester) | Diethyl Malonate | NaOEt, K₂CO₃ | Ethanol, DMF | Moderate | Dialkylation | 60-85% |
| Grignard Coupling | Carbonyl Compound | N/A (Grignard is the nucleophile) | THF, Diethyl Ether | Moderate | Wurtz Coupling | 50-75% |
Experimental Protocols
Protocol 1: N-Alkylation of a Primary Amine (e.g., Benzylamine)
-
Reaction Setup: To a round-bottom flask, add benzylamine (B48309) (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile.
-
Addition of Alkylating Agent: Add this compound (1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC. The reaction may require 12-24 hours.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: O-Alkylation of a Phenol (e.g., p-Cresol)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to anhydrous DMF. Cool to 0°C.
-
Formation of Phenoxide: Slowly add a solution of p-cresol (B1678582) (1.0 eq.) in anhydrous DMF. Stir for 30 minutes at room temperature.
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) dropwise.
-
Reaction: Heat the mixture to 60-80°C and monitor by TLC.
-
Work-up: Cool the reaction and carefully quench with water. Extract with diethyl ether, wash with aqueous NaOH and brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer and purify by column chromatography.
Protocol 3: S-Alkylation of a Thiol (e.g., Thiophenol)
-
Reaction Setup: In a flask, dissolve thiophenol (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF.
-
Addition of Alkylating Agent: Add this compound (1.1 eq.).
-
Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring by TLC. Gentle heating (40-50°C) may be required if the reaction is slow.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate and purify by column chromatography or distillation under reduced pressure.
Protocol 4: C-Alkylation of Diethyl Malonate
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq.) in absolute ethanol.
-
Enolate Formation: Add diethyl malonate (1.1 eq.) to the sodium ethoxide solution and stir for 30 minutes.
-
Addition of Alkylating Agent: Add this compound (1.0 eq.) and heat the mixture to reflux.
-
Reaction: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction, remove the ethanol under reduced pressure, and add water. Extract with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate and purify by vacuum distillation.
Mandatory Visualization
Caption: General experimental workflow for the alkylation of a nucleophile with this compound.
Caption: A logical workflow for troubleshooting low yields in the alkylation of this compound.
Technical Support Center: Column Chromatography Purification of 1-Bromo-5,5-dimethylhexane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 1-Bromo-5,5-dimethylhexane and its derivatives. These compounds are characterized by their non-polar nature and volatility, which can present unique challenges during purification.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: For non-polar compounds like this compound, a good starting point for the mobile phase is a mixture of a non-polar solvent and a slightly more polar solvent.[1] A common and effective combination is hexane (B92381) and ethyl acetate (B1210297).[2] Due to the non-polar nature of the analyte, begin with a high percentage of hexane (e.g., 99:1 or 98:2 hexane:ethyl acetate) and gradually increase the polarity if the compound does not elute. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[1]
Q2: What is the ideal Retention Factor (Rf) value I should aim for in my preliminary TLC analysis?
A2: For effective separation in column chromatography, the ideal Rf value for your target compound on a TLC plate is between 0.2 and 0.4.[1] An Rf in this range generally ensures that the compound will not elute too quickly (with the solvent front) or adhere too strongly to the silica (B1680970) gel, allowing for good separation from impurities.[1]
Q3: How can I visualize this compound on a TLC plate, as it is not UV-active?
A3: Alkyl halides are often not visible under UV light.[3] A common method for visualizing non-UV active compounds is using an iodine chamber. The TLC plate is placed in a sealed chamber containing iodine crystals; organic compounds will adsorb the iodine vapor and appear as brown or yellow spots.[3] Another effective visualization technique is staining with a potassium permanganate (B83412) solution. This stain reacts with compounds that can be oxidized, which includes many organic molecules, appearing as yellow or brown spots on a purple background.[4]
Q4: My compound seems to be evaporating from the TLC plate or during column loading. What can I do?
A4: The volatility of this compound can lead to sample loss. To minimize evaporation from a TLC plate, visualize it immediately after development.[3] For column chromatography, a "dry loading" technique is recommended.[5] This involves pre-adsorbing your sample onto a small amount of silica gel by dissolving the sample in a volatile solvent, mixing it with the silica, and then evaporating the solvent completely. The resulting free-flowing powder is then carefully added to the top of the column. This method prevents the sample from evaporating while waiting to be loaded and can lead to sharper bands and better separation.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate (e.g., from 1% to 2%, then 5%, etc.).[1] |
| The compound may have decomposed on the acidic silica gel. | Test the stability of your compound on a small amount of silica. If decomposition is observed, consider using deactivated silica gel (by washing with a solvent containing a small amount of triethylamine) or an alternative stationary phase like neutral alumina.[1][6] | |
| Compound elutes too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the percentage of hexane in your hexane/ethyl acetate mixture.[1] |
| Poor separation of the compound from impurities. | The chosen mobile phase does not provide adequate resolution. | Re-optimize the mobile phase using TLC. Try different solvent systems (e.g., hexane/dichloromethane (B109758) or hexane/diethyl ether).[2] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "slurry method" of packing is often recommended to avoid air bubbles.[7] | |
| The column was overloaded with the sample. | Use an appropriate amount of silica gel for the amount of sample being purified. A general rule of thumb is a 30:1 to 100:1 ratio of silica to sample by weight.[1] | |
| Streaking or tailing of the compound on the TLC plate and/or column. | The compound is interacting too strongly with the silica gel. | Add a small amount of a modifier to the mobile phase. For potentially acidic impurities, a small amount of triethylamine (B128534) can help.[1] |
| The sample was not loaded in a narrow band. | Use the dry loading method to ensure a concentrated application of the sample to the column.[5] | |
| Low recovery of the volatile product. | The compound is evaporating during fraction collection and solvent removal. | Collect fractions in sealed containers. When removing the solvent using a rotary evaporator, use a lower bath temperature and be careful not to apply excessive vacuum to avoid co-evaporation of the product with the solvent. |
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Plate Preparation : Use silica gel 60 F254 TLC plates.
-
Sample Preparation : Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Spotting : Use a capillary tube to spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Development : Place the TLC plate in a developing chamber containing a pre-determined solvent mixture (start with high hexane content, e.g., 99:1 hexane:ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualization : After development, quickly dry the plate and visualize the spots using an iodine chamber or by dipping in a potassium permanganate stain.[3][4]
-
Rf Calculation : Calculate the Retention Factor (Rf) for the product and impurities. The ideal solvent system will provide good separation and an Rf value for the product between 0.2 and 0.4.[1] Adjust the solvent polarity as needed to achieve this.
Protocol 2: Column Chromatography Purification
-
Column Preparation :
-
Select an appropriately sized glass chromatography column.
-
Prepare a slurry of silica gel in the optimized mobile phase determined by TLC.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[1]
-
-
Sample Loading (Dry Loading Method) :
-
Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder to the top of the prepared column.
-
Gently add another thin layer of sand on top of the sample-silica mixture.
-
-
Elution and Fraction Collection :
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in labeled test tubes or vials.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase to elute more polar impurities after the desired product has been collected.[5]
-
-
Analysis of Fractions :
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator at a reduced temperature to obtain the purified this compound derivative.
-
Visualizations
References
Overcoming initiation problems in Grignard reactions of sterically hindered bromides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the initiation of Grignard reactions involving sterically hindered bromides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with a sterically hindered bromide is failing to initiate. What are the most common reasons for this?
A1: Initiation failure is the most frequent challenge, particularly with sterically hindered substrates. The primary causes are an inactive magnesium surface and the presence of moisture.[1]
-
Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reacting with the metal.[2][3] This layer must be disrupted or removed to expose fresh, reactive magnesium.
-
Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water in the glassware or solvent.[1][4] It is crucial to ensure all components of the reaction are rigorously anhydrous.[5]
Q2: What are the most effective methods for activating the magnesium turnings?
A2: Several methods can be employed to activate the magnesium surface, categorized as mechanical, chemical, and thermal activation.
-
Mechanical Activation: This involves physically disrupting the MgO layer. Methods include crushing the magnesium pieces in a mortar and pestle before the reaction or stirring the magnesium turnings vigorously in an inert atmosphere to abrade the surface.[6][7] Sonication can also be used to clean the metal surface.[2][3]
-
Chemical Activation: This is a very common and effective approach. Small amounts of an activating agent are added to the reaction flask.[1]
-
Iodine: A small crystal of iodine will react with the magnesium, cleaning the surface.[2][6] The disappearance of the characteristic purple or brown color often indicates that the Grignard reaction has initiated.[6]
-
1,2-Dibromoethane (DBE): A few drops of DBE react with magnesium to form ethylene (B1197577) gas and magnesium bromide, exposing a fresh metal surface.[2][7] The observation of bubbling (ethylene evolution) is a clear indicator of activation.[2]
-
Diisobutylaluminum hydride (DIBAL-H): This can be used to activate the magnesium surface and also helps to dry the solvent.[1][8]
-
-
Thermal Activation: Gently heating a small spot of the flask with a heat gun can provide the necessary activation energy to start the reaction.[5] Care must be taken as the reaction is exothermic and may require rapid cooling once initiated.[5][6]
Q3: Which solvent is best for Grignard reactions with sterically hindered bromides?
A3: While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (B95107) (THF) is often a better choice for sterically hindered halides.[4][5] THF is more polar and a better coordinating solvent, which helps to stabilize the Grignard reagent and can significantly improve the rate of formation.[5][9] It is imperative that any solvent used is anhydrous.[1]
Q4: I'm observing low yields even after the reaction initiates. What are the likely side reactions?
A4: With sterically hindered bromides, several side reactions can compete with the desired Grignard formation, leading to lower yields.
-
Wurtz Coupling: The Grignard reagent, once formed, can react with the remaining alkyl bromide to produce a homocoupled dimer (R-R).[4] This is a major side reaction, especially with primary and benzylic halides.[10] To minimize this, the alkyl bromide should be added slowly and dropwise to maintain a low concentration in the reaction mixture.[4]
-
Reduction: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, particularly with sterically hindered ketones, leading to the formation of an alcohol and an alkene.[11]
Q5: When should I consider using highly reactive Rieke® Magnesium?
A5: For particularly challenging or unreactive sterically hindered bromides, commercially available activated magnesium, such as Rieke® Magnesium, is an excellent option.[2][9] Rieke® Magnesium is a highly reactive, fine powder with a large surface area, prepared by the reduction of a magnesium salt.[9][12] It allows for the formation of Grignard reagents at much lower temperatures (e.g., -78 °C), which can improve the tolerance of other functional groups in the molecule and avoid the decomposition of sensitive substrates.[12][13][14]
Data Summary
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Reagent/Procedure | Observable Indication of Initiation | Key Advantages | Considerations |
| Mechanical | Crushing/Vigorous Stirring | Onset of bubbling, turbidity | Simple, introduces no chemical impurities | May not be sufficient for very unreactive halides[7] |
| Chemical | Small crystal of Iodine | Disappearance of iodine color[6] | Simple, widely used[2] | Introduces magnesium iodide into the reaction |
| Chemical | 1,2-Dibromoethane (DBE) | Evolution of ethylene gas (bubbling)[2] | Highly effective, visual confirmation[2] | Consumes a small amount of magnesium |
| Chemical | Diisobutylaluminum hydride (DIBAL-H) | Temperature increase | Also dries the solvent[8] | Requires careful handling |
| Specialized Reagent | Rieke® Magnesium | Rapid reaction, often at low temp | Forms Grignards from unreactive halides[12] | Higher cost than magnesium turnings |
Table 2: Influence of Solvent on Grignard Formation with Hindered Halides
| Solvent | Key Properties | Suitability for Hindered Halides |
| Diethyl Ether (Et₂O) | Lower boiling point (35 °C), less polar | Standard solvent, but can be sluggish for hindered systems[5] |
| Tetrahydrofuran (THF) | Higher boiling point (66 °C), more polar | Often the preferred solvent; better solvating and stabilizing properties improve reaction rates[4][5][9] |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reagent Formation from a Sterically Hindered Bromide
1. Preparation:
- All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be rigorously dried in an oven (>120°C overnight) or by flame-drying under a stream of inert gas (e.g., nitrogen or argon).[1][5]
- Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.
2. Reagents:
- Place magnesium turnings (1.2 equivalents) into the reaction flask.[6]
- Add a small crystal of iodine as an activator.[6]
- Cover the magnesium with anhydrous THF.[5]
- Dissolve the sterically hindered bromide (1.0 equivalent) in anhydrous THF in the dropping funnel.[5]
3. Initiation:
- Add a small portion (~10%) of the bromide solution from the dropping funnel to the magnesium suspension.[5]
- If the reaction does not start spontaneously (indicated by the disappearance of the iodine color, gentle bubbling, or a slight warming of the flask), gently warm a small spot on the flask with a heat gun.[5][6]
- Be prepared to cool the flask with an ice-water bath, as the reaction is exothermic once initiated.[5]
4. Addition and Completion:
- Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[6][15]
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[5][6]
- The resulting grey or black solution is the Grignard reagent, ready for use.
Protocol 2: Titration of the Grignard Reagent (Gilman Double Titration)
To ensure accurate stoichiometry in subsequent reactions, it is crucial to determine the concentration of the prepared Grignard reagent.
1. Preparation:
- In a dry flask, accurately weigh a sample of diphenylacetic acid (~100 mg) and dissolve it in anhydrous THF (10 mL).[5]
- Add a few drops of a color indicator (e.g., a solution of 1,10-phenanthroline).
2. Titration:
- Fill a dry burette with the prepared Grignard reagent solution.[5]
- Slowly titrate the diphenylacetic acid solution with the Grignard reagent while stirring vigorously.[5]
- The endpoint is reached upon the first appearance of a persistent color change (e.g., pale yellow with diphenylacetic acid), indicating that all the acid has been deprotonated.[5]
3. Calculation:
- Record the volume of the Grignard reagent added.
- Calculate the molarity using the formula: Molarity (M) = Moles of diphenylacetic acid / Volume of Grignard reagent (L) .[5]
Visualizations
Caption: Troubleshooting workflow for Grignard initiation failure.
Caption: Logical relationship of magnesium activation methods.
Caption: Step-by-step workflow for Grignard reagent preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. studylib.net [studylib.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. adichemistry.com [adichemistry.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. Highly Reactive Metals and Organometallic Reagents | Rieke Metals [riekemetals.com]
- 13. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Reactions Involving 1-Bromo-5,5-dimethylhexane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing unreacted 1-bromo-5,5-dimethylhexane from your product mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most effective methods for removing unreacted this compound depend on the physical and chemical properties of your desired product. The primary techniques include:
-
Flash Column Chromatography: Ideal for separating compounds with different polarities.
-
Vacuum Distillation: Suitable when there is a significant difference in boiling points between the starting material and the product.
-
Chemical Quenching followed by Extraction: Involves reacting the unreacted alkyl halide with a nucleophile to form a more easily separable, often water-soluble, byproduct.
Q2: I'm not sure which purification method to choose. What factors should I consider?
A2: The choice of purification strategy hinges on the properties of your product relative to this compound. Consider the following:
-
Polarity Difference: If your product has a significantly different polarity (e.g., an alcohol or an amine) compared to the nonpolar this compound, flash column chromatography is often the best choice.
-
Boiling Point Difference: If your product has a boiling point that is substantially different (ideally > 50 °C) from that of this compound (Boiling Point: ~198-201 °C at atmospheric pressure), vacuum distillation can be an efficient method for separation on a larger scale.
-
Product Stability: Ensure your product is stable to the conditions of the chosen purification method (e.g., heat for distillation, silica (B1680970) gel for chromatography).
Q3: My product and the unreacted starting material have very similar polarities. What are my options?
A3: This is a common challenge. Here are a few approaches:
-
Optimize Chromatography: Meticulous optimization of the solvent system for flash chromatography is crucial. A shallow gradient of a non-polar eluent system (e.g., hexanes with small, incremental additions of ethyl acetate (B1210297) or dichloromethane) may be required to achieve separation.
-
Chemical Quenching: This is often the most effective strategy in this scenario. By converting the unreacted this compound into a highly polar or ionic species, it can be easily removed by a simple aqueous extraction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of unreacted this compound.
Issue 1: Co-elution of Product and Starting Material during Flash Chromatography
Possible Cause: The polarity of the unreacted this compound and the desired product are too similar for effective separation with the chosen solvent system.
Solutions:
-
Solvent System Optimization:
-
For Less Polar Products (e.g., Ethers): Start with a very non-polar eluent such as pure hexanes or petroleum ether and gradually increase the polarity by adding small percentages of a slightly more polar solvent like ethyl acetate or dichloromethane (B109758). A shallow gradient is key.
-
For More Polar Products (e.g., Alcohols): A larger difference in polarity exists. A starting solvent system of 5-10% ethyl acetate in hexanes should provide good separation.
-
-
TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal conditions for separation. Aim for a significant difference in Rf values between your product and the starting material.
Issue 2: Product Decomposition during Distillation
Possible Cause: The product is thermally labile and degrades at the temperatures required for atmospheric distillation.
Solution:
-
Vacuum Distillation: By reducing the pressure, the boiling points of both the starting material and the product are lowered, allowing for distillation at a lower, non-destructive temperature. Use a vacuum nomograph to estimate the boiling point at a given pressure.
Issue 3: Incomplete Removal of Starting Material After Aqueous Work-up
Possible Cause: The unreacted this compound is not being effectively removed by standard aqueous extraction due to its non-polar nature.
Solution:
-
Chemical Quenching: Convert the unreacted alkyl halide into a water-soluble species. A common method is to react it with a water-soluble nucleophile.
Data Presentation
The following table summarizes the key physical properties of this compound and potential reaction products to aid in selecting a purification strategy.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | CC(C)(C)CCCCBr | 193.13 | ~198-201 (atm) | Nonpolar |
| 5,5-Dimethylhexan-1-ol | CC(C)(C)CCCCCO | 130.23 | ~175-177 (atm) | Polar |
| 1-Azido-5,5-dimethylhexane | CC(C)(C)CCCCN3 | 155.26 | Not readily available | Moderately Polar |
| 1-Ethoxy-5,5-dimethylhexane | CC(C)(C)CCCCOCC | 158.28 | Not readily available | Less Polar than Alcohol |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is suitable for separating compounds with different polarities.
Methodology:
-
TLC Analysis: Determine an appropriate solvent system (eluent) by running TLC plates of the crude reaction mixture. For separating a more polar product (e.g., an alcohol) from this compound, a good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2). For a less polar product (e.g., an ether), a less polar system like 2-5% ethyl acetate in hexanes may be necessary. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Add a protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
If a gradient elution is necessary, gradually increase the polarity of the eluent.
-
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Vacuum Distillation
This method is effective when the product and starting material have significantly different boiling points.
Methodology:
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, ensuring all ground-glass joints are properly sealed with vacuum grease.
-
Use a Claisen adapter to minimize bumping.
-
Connect the apparatus to a vacuum pump through a cold trap.
-
-
Distillation Procedure:
-
Place the crude reaction mixture in the distillation flask with a magnetic stir bar.
-
Gradually apply the vacuum.
-
Once the desired pressure is stable, begin to gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of the lower-boiling component. The boiling point will be significantly lower than the atmospheric boiling point. A vacuum nomograph can be used to estimate the boiling point at the measured pressure.
-
If the product has the higher boiling point, it will remain in the distillation flask after the unreacted starting material has been removed.
-
Protocol 3: Chemical Quenching of Unreacted this compound
This protocol is particularly useful when the product has a similar polarity to the starting material.
Methodology:
-
Reaction Quenching: After the primary reaction is complete, add a solution of a water-soluble nucleophile to the reaction mixture. A saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is a common and effective choice.
-
Stirring: Stir the mixture vigorously at room temperature for several hours or overnight to ensure the complete reaction of the unreacted this compound. The thiosulfate will displace the bromide via an SN2 reaction, forming a water-soluble sodium S-(5,5-dimethylhexyl) thiosulfate salt.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent to dissolve the desired product.
-
Wash the organic layer several times with water to remove the thiosulfate salt and any other water-soluble impurities.
-
Wash the organic layer with brine to aid in the removal of water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which should now be free of the starting alkyl halide. Further purification by chromatography or distillation may be necessary to remove other impurities.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the removal of unreacted this compound.
Technical Support Center: Byproduct Identification in Reactions with 1-Bromo-5,5-dimethylhexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-5,5-dimethylhexane. The focus is on identifying potential byproducts in reactions using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts expected in reactions involving this compound?
A1: Given its structure as a primary alkyl halide with significant steric hindrance around the bromine atom due to the gem-dimethyl group (a neopentyl-like structure), the primary reaction pathways that can lead to byproducts are elimination (E2) and substitution (SN2). Under strongly basic conditions, elimination is often favored. Hydrolysis can also occur if water is present in the reaction mixture. In the context of organometallic reactions, such as Grignard reagent formation, Wurtz coupling is a common side reaction.
Q2: I see an unexpected peak in my GC-MS chromatogram after an elimination reaction with potassium tert-butoxide. How can I identify it?
A2: An elimination reaction of this compound is expected to yield 5,5-dimethyl-1-hexene. However, isomerization of the double bond can occur, leading to other dimethylhexene isomers. Additionally, unreacted starting material or solvent impurities may be present. To identify the unexpected peak, you should:
-
Analyze the mass spectrum: Compare the fragmentation pattern of the unknown peak with mass spectral databases (e.g., NIST).
-
Consider potential isomers: The mass spectrum of an isomer will be very similar to the expected product. Retention time differences in the GC will be the primary indicator.
-
Check for starting material: Compare the retention time and mass spectrum with a standard of this compound.
-
Analyze a blank run: Inject a sample of your solvent to check for impurities.
Q3: My substitution reaction with a nucleophile is showing a significant amount of an alkene byproduct. How can I minimize this?
A3: The formation of an alkene during a substitution reaction indicates that elimination is competing with substitution. To favor substitution over elimination, you can:
-
Use a less sterically hindered, but more nucleophilic, reagent.
-
Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions.
-
Choose a polar aprotic solvent.
Q4: I am trying to form a Grignard reagent from this compound and my yield is low, with a high-boiling byproduct. What is happening?
A4: Low yields in Grignard reagent formation are often due to the presence of water, which will quench the reagent. The high-boiling byproduct is likely the result of a Wurtz coupling reaction, where the Grignard reagent couples with unreacted this compound to form 2,2,9,9-tetramethyl-decane. To improve your results:
-
Ensure all glassware and reagents are scrupulously dry.
-
Add the this compound slowly to the magnesium turnings to maintain a low concentration of the alkyl halide and minimize the coupling reaction.
Troubleshooting Guide: Unexpected Peaks in GC-MS Analysis
| Symptom | Possible Cause | Suggested Action |
| Peak with m/z = 112 | Elimination byproduct (5,5-dimethyl-1-hexene or isomers) | Confirm by comparing the mass spectrum with a database. Isomers will have similar mass spectra but different retention times. |
| Peak with m/z = 192 & 194 (approx. 1:1 ratio) | Unreacted this compound | Compare retention time and mass spectrum with a standard of the starting material. The two peaks represent the two isotopes of bromine (79Br and 81Br). |
| Peak with m/z = 114 | Hydrolysis byproduct (5,5-dimethyl-1-hexanol) | Ensure anhydrous reaction conditions. Compare the mass spectrum with a database. |
| Peak with a higher retention time and a molecular ion corresponding to dimerization | Wurtz coupling byproduct (in Grignard reactions) | Use dilute conditions and slow addition of the alkyl halide. |
| Multiple small, unidentified peaks | Solvent impurities or degradation of a reaction component | Run a solvent blank. Check the stability of all reagents under the reaction conditions. |
Experimental Protocols
Protocol 1: Elimination Reaction of this compound
This protocol describes a typical elimination reaction using potassium tert-butoxide to synthesize 5,5-dimethyl-1-hexene.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by rotary evaporation.
-
Analyze the crude product by GC-MS.
Protocol 2: GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Data Presentation
Table 1: Hypothetical Product Distribution in the Elimination of this compound
| Compound | Retention Time (min) | Area (%) | Key Mass Fragments (m/z) |
| 5,5-dimethyl-1-hexene (Main Product) | 8.5 | 85 | 112, 97, 57, 41 |
| Unreacted this compound | 12.2 | 10 | 192/194, 113, 57 |
| 5,5-dimethyl-1-hexanol (Hydrolysis Byproduct) | 10.8 | 5 | 114, 99, 57, 43 |
Visualizations
Caption: Potential reaction pathways and byproducts from this compound.
Caption: General experimental workflow for GC-MS analysis of a reaction mixture.
Technical Support Center: Nucleophilic Substitution with 1-Bromo-5,5-dimethylhexane
Welcome to the technical support center for nucleophilic substitution reactions involving 1-Bromo-5,5-dimethylhexane. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your reaction yields and minimize side products.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for nucleophilic substitution on this compound?
A1: As a primary alkyl halide, this compound is expected to react primarily through the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1]
Q2: How does the structure of this compound affect its reactivity in S(_N)2 reactions?
A2: The structure presents a unique challenge. While the bromine is on a primary carbon, which is typically ideal for S(_N)2 reactions, the substrate also contains a bulky tert-butyl group on the fifth carbon.[3] This creates significant steric hindrance along the alkyl chain, which can impede the backside attack of the nucleophile on the electrophilic carbon.[3][4] This steric hindrance can lead to a significant decrease in the reaction rate compared to less hindered primary alkyl halides like 1-bromobutane.[3]
Q3: What are the most common side reactions when working with this compound?
A3: The most common side reaction is E2 (Elimination Bimolecular) , which leads to the formation of 5,5-dimethylhex-1-ene (B13311958).[5] This pathway becomes particularly competitive when using strong, sterically hindered bases as nucleophiles or when the reaction is conducted at elevated temperatures.[5][6] The steric hindrance that slows down the S(_N)2 reaction can make the E2 pathway more favorable under these conditions.[5]
Q4: How do I choose the best solvent for my reaction to maximize yield?
A4: For S(N)2 reactions, polar aprotic solvents are highly recommended.[7] Solvents such as DMSO, DMF, and acetone (B3395972) are ideal because they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile.[5][6] This leaves the nucleophile "naked" and more reactive, accelerating the S(_N)2 rate.[6] In contrast, polar protic solvents (like water, ethanol, or methanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[8][9]
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
This is a common issue, often related to the inherent steric hindrance of the substrate which slows down the reaction rate.
| Possible Cause | Recommended Solution | Rationale |
| Insufficiently Reactive Nucleophile | Use a strong, non-bulky nucleophile. Good choices include azide (B81097) (N(3)
| Stronger nucleophiles increase the rate of S(_N)2 reactions. Sterically small nucleophiles are better able to access the hindered electrophilic carbon. |
| Suboptimal Solvent Choice | Switch to a high-quality, anhydrous polar aprotic solvent such as DMF or DMSO. | Polar aprotic solvents enhance the reactivity of anionic nucleophiles, which is crucial for overcoming the high activation energy of this sterically hindered substrate.[6][7] |
| Reaction Temperature is Too Low | Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for the formation of elimination byproducts. | While higher temperatures can favor elimination, a moderate increase in thermal energy may be necessary to overcome the activation barrier for the S(_N)2 reaction. A balance must be found.[6] |
Problem: Significant Formation of an Alkene Byproduct
The presence of 5,5-dimethylhex-1-ene indicates that the E2 elimination pathway is competing with the desired S(_N)2 substitution.
| Possible Cause | Recommended Solution | Rationale |
| Nucleophile is Too Basic | Select a nucleophile that is a weak base but a strong nucleophile. Examples include Br
| Strong and/or bulky bases are more likely to act as a base, abstracting a β-hydrogen and initiating the E2 pathway, rather than as a nucleophile.[5] |
| Reaction Temperature is Too High | Conduct the reaction at a lower temperature. It is often beneficial to start the reaction at room temperature or slightly below and monitor for progress over a longer duration. | Elimination reactions are generally favored by higher temperatures.[6] Lowering the temperature will favor the S(_N)2 pathway, even if it proceeds more slowly. |
| Inappropriate Solvent | Ensure a polar aprotic solvent is being used. Avoid polar protic solvents like ethanol, especially when using a basic nucleophile. | In polar protic solvents, a basic nucleophile can be solvated, reducing its nucleophilicity but not its basicity, thus favoring the E2 pathway. |
Experimental Protocols
General Protocol for S(_N)2 Reaction with Sodium Azide
This protocol provides a general method for substituting the bromine of this compound with an azide group, a reaction that typically proceeds with high yield due to the excellent nucleophilicity and low basicity of the azide ion.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN(_3)) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 eq). Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add anhydrous DMF via syringe to dissolve the sodium azide. Begin vigorous stirring. Add this compound (1.0 eq) to the solution dropwise.
-
Reaction: Heat the reaction mixture to 60-70 °C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing an equal volume of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes of DMF).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-azido-5,5-dimethylhexane.
-
Purification: If necessary, purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield S(_N)2 reactions.
Factors Influencing S(_N)2 vs. E2 Pathways
Caption: Key factors that influence the competition between S(_N)2 and E2 reactions.
References
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to ¹H and ¹³C NMR Analysis of 1-Bromo-5,5-dimethylhexane and Potential Isomeric Byproducts
For researchers and scientists engaged in organic synthesis and drug development, the unambiguous characterization of reaction products is a critical step to ensure purity and confirm structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the detailed structural elucidation of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 1-bromo-5,5-dimethylhexane and its potential isomeric impurity, 2-bromo-5,5-dimethylhexane, which could arise during synthesis.
The synthesis of this compound, for instance via radical bromination of 2,2-dimethylhexane, can potentially lead to the formation of isomeric products. Differentiating between the desired primary bromide and other isomers, such as a secondary bromide, is essential for reaction optimization and for guaranteeing the quality of the final compound. This guide presents predicted NMR data to facilitate the identification of these compounds in a reaction mixture.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted chemical shifts for this compound and a likely isomeric byproduct, 2-bromo-5,5-dimethylhexane. These values serve as a reference for the analysis of experimental NMR spectra.
Table 1: Predicted ¹H NMR Chemical Shift Data (ppm)
| Proton Assignment | This compound | 2-Bromo-5,5-dimethylhexane |
| -C(CH₃)₃ | 0.88 (s, 9H) | 0.90 (s, 9H) |
| -CH₂-C(CH₃)₃ | 1.25 (t, 2H) | 1.60-1.80 (m, 2H) |
| -CH₂-CH₂-Br | 1.85 (quintet, 2H) | - |
| -CH₂-CH₂-CH₂Br | 1.45 (quintet, 2H) | - |
| -CH₂-Br | 3.40 (t, 2H) | - |
| -CH(Br)- | - | 4.10 (m, 1H) |
| -CH₃ (next to CHBr) | - | 1.70 (d, 3H) |
Table 2: Predicted ¹³C NMR Chemical Shift Data (ppm)
| Carbon Assignment | This compound | 2-Bromo-5,5-dimethylhexane |
| -C(CH₃)₃ | 28.7 | 28.8 |
| -C(CH₃)₃ | 30.5 | 30.7 |
| -CH₂-C(CH₃)₃ | 38.0 | 45.0 |
| -CH₂-CH₂-C(CH₃)₃ | 22.0 | 25.0 |
| -CH₂-CH₂-Br | 32.5 | - |
| -CH₂-Br | 33.8 | - |
| -CH(Br)- | - | 60.0 |
| -CH₃ (next to CHBr) | - | 27.0 |
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra is outlined below. Actual parameters may be adjusted based on the specific instrument and sample concentration.
Sample Preparation
-
Dissolve approximately 5-10 mg of the purified product in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required and the solvent does not serve as a reference.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition
-
Spectrometer Setup : Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16, depending on the sample concentration.
-
Spectral Width : A range of -2 to 12 ppm is typically sufficient for aliphatic compounds.
-
-
Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the solvent peak or TMS (0.00 ppm).
¹³C NMR Acquisition
-
Spectrometer Setup : Tune and shim the spectrometer for the ¹³C frequency.
-
Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Pulse Angle : 30 degrees.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024 or more, as the natural abundance of ¹³C is low.
-
Spectral Width : A range of 0 to 220 ppm is standard.
-
-
Processing : Apply a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.
Mandatory Visualization
The following diagram illustrates the logical workflow for the NMR analysis of the reaction products.
Caption: Workflow for the synthesis, purification, and NMR analysis of this compound products.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-5,5-dimethylhexane
For researchers, scientists, and professionals in drug development, the precise structural elucidation of halogenated organic compounds is a critical step in ensuring the purity, stability, and safety of pharmaceutical products. This guide provides a detailed comparison of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-bromo-5,5-dimethylhexane against alternative analytical techniques, supported by experimental protocols and data presentation to aid in method selection and interpretation.
Mass Spectrometry Fragmentation Pattern of this compound
Electron ionization mass spectrometry is a powerful tool for determining the structure of organic molecules by analyzing their fragmentation patterns upon electron impact. For this compound, several key fragmentation pathways are anticipated, dictated by the presence of the bromine atom and the branched alkyl chain. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for 79Br and 81Br).
The primary fragmentation mechanisms for bromoalkanes include the cleavage of the carbon-bromine bond, alpha-cleavage (cleavage of the bond adjacent to the C-Br bond), and fragmentation of the alkyl chain, which is often influenced by the stability of the resulting carbocations. In the case of this compound, the tertiary carbocation formed by cleavage at the C5 position is expected to be a significant fragment.
Below is a table summarizing the expected major fragment ions and their proposed structures.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway |
| 192/194 | [C8H17Br]+• | Molecular Ion (M+•) |
| 113 | [C8H17]+ | Loss of •Br radical |
| 57 | [C4H9]+ | Cleavage at C4-C5, formation of a stable tertiary butyl cation |
| 135/137 | [C5H10Br]+ | Cleavage at C5-C6 |
| 41 | [C3H5]+ | Allylic carbocation from further fragmentation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
This protocol outlines a general procedure for the analysis of this compound using GC-MS, a widely used technique for the separation and identification of volatile and semi-volatile organic compounds.[1]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar or medium-polarity column (e.g., VF-624ms or equivalent) is suitable for separating alkyl halides.[2]
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes at 250 °C
-
-
Injection Mode: Split or splitless, depending on the sample concentration.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/second
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
Comparison with Alternative Analytical Methods
While GC-MS is a primary tool for identifying this compound, other analytical techniques can provide complementary or confirmatory information.
| Analytical Method | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups. The C-Br stretch is typically observed in the 500-600 cm-1 region.[3][4] | Non-destructive, provides information on bonding. | Does not provide detailed structural information or molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the carbon skeleton and the position of the bromine atom through chemical shifts and coupling patterns. | Provides unambiguous structural elucidation. | Less sensitive than MS, requires a larger sample amount. |
| GC with Electron Capture Detector (ECD) | Highly sensitive detection of halogenated compounds.[5] | Extremely high sensitivity for electronegative elements like bromine. | Not a mass-selective detector, provides no structural information. |
| GC with Halogen Specific Detector (XSD) | Selective detection of halogenated compounds. | High selectivity for halogens, reducing matrix interference.[6] | Not a mass-selective detector, provides no structural information. |
Fragmentation Pathway of this compound
The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. agilent.com [agilent.com]
- 6. ysi.com [ysi.com]
Navigating Nucleophilic Substitution: A Comparative Analysis of SN1 and SN2 Reactivity for 1-Bromo-5,5-dimethylhexane
For Immediate Release
In the landscape of synthetic chemistry and drug development, a nuanced understanding of reaction mechanisms is paramount for the strategic design of molecular entities. This guide provides a comprehensive comparison of the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reactivity of 1-bromo-5,5-dimethylhexane. By examining the structural nuances of this substrate, we delineate the factors governing its reaction pathways, supported by comparative experimental data and detailed methodologies for researchers and scientists.
Executive Summary
This compound, a primary alkyl halide, presents a compelling case study in the competition between SN1 and SN2 pathways. Its structure, featuring a bulky tert-butyl group at the β-position relative to the bromine atom, introduces significant steric hindrance. This structural feature dramatically impedes the backside attack required for an SN2 reaction, rendering this pathway exceptionally slow. Conversely, the SN1 pathway, while necessitating the formation of a highly unstable primary carbocation in its initial step, can proceed via a 1,2-hydride shift to form a more stable tertiary carbocation. This guide will demonstrate that while neither pathway is ideal, the reaction conditions can be tailored to favor one over the other, with the SN1 pathway being more plausible under solvolytic conditions.
Comparative Analysis of SN1 vs. SN2 Reactivity
The choice between an SN1 and SN2 reaction mechanism is dictated by several key factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. For this compound, the substrate structure is the most influential determinant.
SN2 Reactivity: A Path Hindered
The SN2 reaction is a single-step process where a nucleophile attacks the carbon atom bearing the leaving group from the opposite side. This "backside attack" leads to an inversion of stereochemistry. The rate of an SN2 reaction is highly sensitive to steric hindrance. In the case of this compound, the large tert-butyl group at the C5 position effectively shields the C1 carbon from nucleophilic attack. This steric congestion in the transition state significantly raises the activation energy, making the SN2 reaction extremely slow.
SN1 Reactivity: A Journey of Rearrangement
The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. For this compound, the initial ionization would lead to a highly unstable primary carbocation. However, this intermediate can undergo a rapid 1,2-hydride shift, where a hydrogen atom from the adjacent carbon migrates with its electron pair to the positively charged carbon. This rearrangement results in a much more stable tertiary carbocation, which is then attacked by the nucleophile. While the initial carbocation formation is energetically unfavorable, the subsequent stabilization through rearrangement makes the SN1 pathway a viable, albeit slow, alternative.
Quantitative Data: Relative Reaction Rates
| Substrate | Structure | Relative Rate of Ethanolysis[1][2] |
| Ethyl bromide | CH₃CH₂Br | 1.0 |
| n-Propyl bromide | CH₃CH₂CH₂Br | 0.28 |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | 0.030 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00000042 |
Neopentyl bromide, (CH₃)₃CCH₂Br, is a close structural analog to this compound, with the steric hindrance originating from a tert-butyl group at the β-position. The extremely low relative rate of ethanolysis for neopentyl bromide highlights the severe steric hindrance that would similarly affect this compound, making the direct SN2 reaction practically insignificant under these conditions.[1][2]
Experimental Protocols
To empirically determine the reactivity of this compound, the following experimental protocols can be employed.
Protocol 1: Determination of SN2 Reaction Rate
Objective: To measure the rate of reaction of this compound with a strong nucleophile under conditions favoring an SN2 reaction.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Standardized sodium thiosulfate (B1220275) solution
-
Starch indicator solution
-
Thermostatted water bath
-
Reaction flasks, pipettes, burettes
Procedure:
-
Prepare a solution of this compound of known concentration in anhydrous acetone.
-
Prepare a solution of sodium iodide of known concentration in anhydrous acetone.
-
Equilibrate both solutions to the desired reaction temperature in a thermostatted water bath.
-
Initiate the reaction by mixing the two solutions in a reaction flask.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a known excess of a solution that will not react with the substrate but will consume the unreacted iodide (e.g., by adding to a solution containing a known amount of bromine).
-
Titrate the remaining unreacted iodide with a standardized solution of sodium thiosulfate using a starch indicator to determine the endpoint.
-
The concentration of iodide at different time points can be used to calculate the rate constant for the bimolecular reaction.
Protocol 2: Determination of SN1 Reaction Rate (Solvolysis)
Objective: To measure the rate of solvolysis of this compound under conditions favoring an SN1 reaction.
Materials:
-
This compound
-
Aqueous ethanol (B145695) (e.g., 80% ethanol)
-
Standardized sodium hydroxide (B78521) (NaOH) solution
-
Phenolphthalein or other suitable pH indicator
-
Thermostatted water bath
-
Reaction flasks, pipettes, burettes
Procedure:
-
Prepare a solution of this compound of known concentration in the aqueous ethanol solvent.
-
Place the solution in a reaction flask and equilibrate to the desired temperature in a thermostatted water bath.
-
The solvolysis reaction will produce hydrobromic acid (HBr) as a byproduct.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Titrate the HBr produced with a standardized solution of sodium hydroxide using an indicator to determine the endpoint.
-
The amount of HBr produced over time is directly proportional to the amount of this compound that has reacted.
-
The data can be used to determine the first-order rate constant for the solvolysis reaction.
Mechanistic Visualization
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and the factors influencing the reactivity of this compound.
Caption: SN2 pathway for this compound, highlighting steric hindrance.
Caption: SN1 pathway for this compound, showing carbocation rearrangement.
Conclusion
The reactivity of this compound in nucleophilic substitution reactions is a clear illustration of the principles of steric hindrance and carbocation stability. The bulky tert-butyl group at the β-position renders the SN2 pathway exceedingly slow. While the SN1 pathway is initiated by the formation of an unfavorable primary carbocation, a subsequent and rapid 1,2-hydride shift leads to a stable tertiary carbocation, making this a more probable, though still slow, reaction route, particularly under solvolytic conditions. For researchers and professionals in drug development, understanding these competing pathways is crucial for predicting reaction outcomes and designing efficient synthetic strategies. The provided experimental protocols offer a framework for the quantitative assessment of these reaction dynamics.
References
Confirming the Unseen: A Comparative Guide to Analytical Techniques for Neohexyl Derivative Structure Elucidation
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical cornerstone of innovation. This guide provides an objective comparison of the primary analytical techniques for the structural determination of neohexyl derivatives, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each method, researchers can strategically select the most effective approach for their specific needs.
The neohexyl group, characterized by a sterically hindered tert-butyl moiety attached to an ethyl group, presents a unique challenge and point of interest in structural analysis. Its distinct branching pattern gives rise to characteristic spectroscopic signatures. This guide will focus on three principal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
At a Glance: Comparing the Techniques
To illustrate the practical application of these techniques, we will reference data for a representative neohexyl derivative, 3,3-dimethyl-1-butanol (B44104) (also known as neohexyl alcohol).
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and spatial proximity of atoms. | 5-10 mg of purified sample dissolved in a deuterated solvent. | Moderate | Provides a comprehensive picture of the molecule's structure in solution. | Can be complex to interpret for large molecules; requires relatively high sample concentration. |
| Mass Spectrometry | Precise molecular weight and information on the fragmentation pattern, aiding in structural elucidation. | Microgram to nanogram quantities of sample. | High | High sensitivity and speed; provides definitive molecular weight. | Provides limited information on stereochemistry; fragmentation can be complex. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional atomic arrangement in the solid state. | A single, high-quality crystal. | Low | Provides the absolute, definitive 3D structure. | Requires the growth of a suitable crystal, which can be a significant bottleneck. |
In-Depth Analysis and Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful and widely used technique for the structural elucidation of organic molecules in solution. It provides a wealth of information about the number and types of atoms, their connectivity, and their spatial relationships.
1. ¹H NMR Spectroscopy: This technique probes the chemical environment of hydrogen atoms. For 3,3-dimethyl-1-butanol, the ¹H NMR spectrum would show distinct signals for the different types of protons:
| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| (CH₃)₃C- | ~0.9 | Singlet | 9H |
| -CH₂-C(CH₃)₃ | ~1.5 | Triplet | 2H |
| -CH₂-OH | ~3.6 | Triplet | 2H |
| -OH | Variable | Singlet (broad) | 1H |
2. ¹³C NMR Spectroscopy: This technique provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum for 3,3-dimethyl-1-butanol would display the following signals:
| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |
| (CH₃)₃C- | ~29 |
| (CH₃)₃C - | ~30 |
| -CH₂-C(CH₃)₃ | ~48 |
| -CH₂-OH | ~61 |
3. 2D NMR Techniques: For more complex neohexyl derivatives, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons, and for resolving overlapping signals.
Mass Spectrometry: Weighing the Evidence
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation pattern.
For 3,3-dimethyl-1-butanol, the electron ionization mass spectrum does not typically show a strong molecular ion peak (M⁺) at m/z 102 due to the instability of the initial radical cation.[1] Instead, the spectrum is dominated by fragment ions.
Key Fragmentation Data for 3,3-dimethyl-1-butanol: [1][2]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 57 | 100 | [C(CH₃)₃]⁺ (tert-butyl cation) - Base Peak |
| 43 | 45 | [C₃H₇]⁺ (propyl cation) |
| 41 | 40 | [C₃H₅]⁺ (allyl cation) |
| 71 | 30 | [M - OCH₃]⁺ |
| 29 | 25 | [C₂H₅]⁺ (ethyl cation) |
The base peak at m/z 57, corresponding to the highly stable tert-butyl cation, is a characteristic feature in the mass spectra of compounds containing a neohexyl group.[1]
X-ray Crystallography: The Definitive Picture
X-ray crystallography provides the most unambiguous structural information by determining the precise arrangement of atoms in a crystal lattice. This technique can reveal bond lengths, bond angles, and stereochemistry with exceptional accuracy.
While obtaining a suitable crystal for a neohexyl derivative can be challenging, the resulting crystal structure provides an absolute confirmation of the molecule's three-dimensional architecture, serving as the ultimate reference for validating data from spectroscopic techniques.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified neohexyl derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: For COSY, HSQC, and HMBC experiments, standard pulse programs available on the spectrometer software are used. The spectral widths and number of increments in the indirect dimension should be optimized for the specific molecule.
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the neohexyl derivative (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass range is scanned from a low m/z value (e.g., 40) to a value sufficient to include the molecular ion (e.g., 200).
X-ray Crystallography
-
Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of the neohexyl derivative. Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. A variety of solvents and solvent combinations should be screened.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to obtain the final, accurate 3D structure.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized neohexyl derivative, highlighting the interplay between the different analytical techniques.
The following diagram illustrates the logical relationship between the data obtained from each technique to arrive at a confirmed structure.
References
Purity Assessment of Synthesized 1-Bromo-5,5-dimethylhexane: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of purity assessment methods for 1-Bromo-5,5-dimethylhexane, a key building block in various organic syntheses. We will explore its synthesis, compare it with alternative bromination strategies, and detail the experimental protocols for its purity determination using modern analytical techniques.
Synthesis and Comparison of Bromination Methods
This compound is typically synthesized from the corresponding alcohol, 5,5-dimethylhexan-1-ol. A common and straightforward method involves the reaction with a strong acid and a bromide source, such as hydrobromic acid (HBr). However, a variety of other brominating agents exist, each with its own advantages and disadvantages in terms of yield, purity of the final product, and reaction conditions.
A comparative overview of different synthesis strategies for primary bromoalkanes is presented below:
| Synthesis Method | Reagents | Typical Purity (%) | Advantages | Disadvantages |
| Method A: From Alcohol using HBr | 5,5-dimethylhexan-1-ol, aqueous HBr, H₂SO₄ (catalyst) | 95-98 | Cost-effective, readily available reagents. | Can lead to the formation of elimination byproducts (alkenes) and ethers, especially at higher temperatures. |
| Method B: From Alcohol using PBr₃ | 5,5-dimethylhexan-1-ol, Phosphorus tribromide (PBr₃) | >98 | High yields, cleaner reaction with fewer byproducts compared to HBr. | PBr₃ is corrosive and moisture-sensitive, requiring careful handling. |
| Method C: Appel Reaction | 5,5-dimethylhexan-1-ol, Carbon tetrabromide (CBr₄), Triphenylphosphine (B44618) (PPh₃) | >99 | Mild reaction conditions, high yields, and stereochemical inversion (if applicable). | Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct, which can be challenging to remove completely. |
Purity Assessment: A Multi-faceted Approach
A thorough purity assessment of synthesized this compound involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main product and any potential impurities. The most commonly employed methods are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Data Summary
The following table summarizes representative quantitative data obtained from the analysis of a synthesized batch of this compound.
| Analytical Technique | Parameter | Result |
| GC-FID | Purity (Area %) | 98.5% |
| Retention Time | 8.25 min | |
| Impurity 1 (5,5-dimethyl-1-hexene) | 0.8% (Retention Time: 6.12 min) | |
| Impurity 2 (di(5,5-dimethylhexyl) ether) | 0.5% (Retention Time: 10.54 min) | |
| Impurity 3 (Unreacted 5,5-dimethylhexan-1-ol) | 0.2% (Retention Time: 7.80 min) | |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift δ (ppm) | 3.41 (t, 2H), 1.86 (p, 2H), 1.45-1.35 (m, 2H), 1.30-1.20 (m, 2H), 0.89 (s, 9H) |
| Purity (by integration against internal standard) | >98% | |
| GC-MS (EI) | Molecular Ion (M⁺) | m/z 192/194 (characteristic bromine isotope pattern) |
| Major Fragments | m/z 135/137, 57 |
Detailed Experimental Protocols
Gas Chromatography-Flame Ionization Detector (GC-FID) Analysis
Objective: To determine the percentage purity of this compound and quantify volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1.5 mL/min.
-
Injection Volume: 1 µL (Split ratio: 50:1).
-
-
Data Analysis: The percentage purity is calculated based on the relative peak areas in the chromatogram. The area of the main peak corresponding to this compound is divided by the total area of all peaks.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and assess its purity.
Instrumentation:
-
400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquisition Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Pulse Width: 9.0 µs
-
Acquisition Time: 4.0 s
-
-
Data Processing and Analysis: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the structure. Purity can be estimated by comparing the integral of the product peaks to those of any visible impurities. For a more accurate quantitative analysis, a known amount of an internal standard can be added.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the structure of the main component and any impurities based on their mass-to-charge ratio.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC conditions are similar to the GC-FID method.
Procedure:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The mass spectrum of the main peak is analyzed to confirm the molecular weight and fragmentation pattern of this compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments. Mass spectra of impurity peaks can be compared to library data for identification.
Visualization of the Purity Assessment Workflow
The logical flow of the purity assessment process is crucial for a systematic and comprehensive analysis of the synthesized this compound.
Caption: Workflow for the purity assessment of synthesized this compound.
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution with 1-Bromo-5,5-dimethylhexane and Related Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions for 1-bromo-5,5-dimethylhexane and other structurally relevant alkyl bromides. Due to the limited availability of specific kinetic data for this compound, this document leverages data from analogous compounds, particularly the sterically hindered neopentyl bromide (1-bromo-2,2-dimethylpropane), to offer a predictive comparison. The structural similarity, a primary bromide with a quaternary carbon at the β-position, makes neopentyl bromide an excellent model for understanding the reactivity of this compound.
The profound impact of steric hindrance on the rates and mechanisms of nucleophilic substitution is a central theme of this guide. The data presented herein will be invaluable for researchers designing synthetic routes and understanding reaction mechanisms involving sterically encumbered electrophiles.
Comparative Kinetic Data
The rate of nucleophilic substitution is highly dependent on the structure of the alkyl halide. The following tables summarize the relative rates for S_N2 and S_N1 reactions of various alkyl bromides, illustrating the dramatic effect of steric hindrance.
Table 1: Relative Rates of S_N2 Reaction with a Strong Nucleophile
| Alkyl Bromide | Structure | Relative Rate (k_rel) |
| Methyl bromide | CH₃Br | 30 |
| Ethyl bromide | CH₃CH₂Br | 1 |
| Isopropyl bromide | (CH₃)₂CHBr | 0.025 |
| tert-Butyl bromide | (CH₃)₃CBr | ~0 (negligible) |
| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00001 |
Reaction Conditions: Nucleophile = Sodium Ethoxide in Ethanol.
Table 2: Relative Rates of S_N1 Solvolysis
| Alkyl Bromide | Structure | Relative Rate (k_rel) |
| Ethyl bromide | CH₃CH₂Br | 1 |
| Isopropyl bromide | (CH₃)₂CHBr | 1.2 |
| tert-Butyl bromide | (CH₃)₃CBr | 1,200,000 |
Reaction Conditions: Solvolysis in aqueous ethanol.
The data clearly indicates that for S_N2 reactions, increasing steric hindrance around the reaction center dramatically decreases the reaction rate. Neopentyl bromide, and by extension this compound, is exceedingly unreactive under S_N2 conditions. Conversely, for S_N1 reactions, the rate is governed by the stability of the carbocation intermediate, with tertiary alkyl halides reacting the fastest. While neopentyl bromide is a primary halide, it can undergo S_N1 reactions, albeit slowly, often with rearrangement of the intermediate carbocation.
Reaction Pathways and Mechanisms
The choice between the S_N1 and S_N2 pathway for a sterically hindered primary alkyl halide like this compound is a critical consideration. The following diagram illustrates these competing pathways.
Efficacy of 1-Bromo-5,5-dimethylhexane in Key Organic Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular complexity and high reaction yields. 1-Bromo-5,5-dimethylhexane, a primary alkyl bromide featuring a sterically demanding neopentyl-like fragment, presents unique characteristics in various organic transformations. This guide provides an objective comparison of its performance in several key reactions, including Grignard reagent formation, Suzuki-Miyaura coupling, and nucleophilic substitution, benchmarked against other relevant alkyl halides. The information presented is supported by available experimental data and established chemical principles to aid researchers in making informed decisions for their synthetic strategies.
Grignard Reaction: Formation and Reactivity
The formation of a Grignard reagent is a fundamental transformation for carbon-carbon bond formation. The reactivity of alkyl halides in this process is known to follow the trend I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy. For primary alkyl bromides, the formation of the corresponding Grignard reagent is generally efficient.
Comparative Data for Grignard Reagent Formation
| Alkyl Halide | Relative Reactivity | Typical Yield Range (%) | Key Considerations |
| This compound | High | 85-95 | The bulky 5,5-dimethylhexyl group can influence the solubility and reactivity of the Grignard reagent. |
| 1-Bromobutane | High | 85-95 | A standard for comparison; generally exhibits good reactivity and solubility. |
| 1-Chlorobutane | Moderate | 50-80 | Less reactive than the bromide, often requiring activation of magnesium or longer reaction times.[1] |
| 1-Iodobutane | Very High | 85-95 | Most reactive, but starting materials can be more expensive and less stable.[1] |
Experimental Protocol: Preparation of 5,5-Dimethylhexylmagnesium Bromide and Reaction with Benzaldehyde (B42025)
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Iodine (one crystal)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Benzaldehyde (1.0 equivalent)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings and a crystal of iodine are placed under an inert atmosphere (e.g., argon or nitrogen). A small amount of a solution of this compound in anhydrous diethyl ether is added to initiate the reaction, as indicated by the disappearance of the iodine color and gentle refluxing. The remaining solution of the alkyl bromide is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.[1]
-
Reaction with Benzaldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, 1-phenyl-6,6-dimethylheptan-1-ol. Purification can be achieved by column chromatography.
Suzuki-Miyaura Coupling: Challenges and Opportunities
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. While highly effective for aryl and vinyl halides, the use of primary alkyl halides can be challenging due to slower oxidative addition and the potential for β-hydride elimination. However, recent advancements in catalyst systems have expanded the scope to include these substrates.
Comparative Data for Suzuki-Miyaura Coupling of Primary Alkyl Bromides with Phenylboronic Acid
| Alkyl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | Moderate (expected) | Based on similar systems[2] |
| 1-Bromobutane | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | THF/H₂O | RT | High | [3] |
| 1-Bromooctane | Na₂PdCl₄ / TXPTS | K₂CO₃ | H₂O | 37 | 61 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equivalent)
-
Phenylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane (B91453) and Water (4:1 mixture)
Procedure:
-
Reaction Setup: In a Schlenk flask, this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Reaction: Degassed 1,4-dioxane and water are added via syringe. The reaction mixture is heated to 60 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 5,5-dimethylhexylbenzene, can be purified by column chromatography.[2]
Nucleophilic Substitution: The Influence of Steric Hindrance
The reaction of this compound with nucleophiles, such as sodium azide (B81097), typically proceeds via an Sₙ2 mechanism. As a primary alkyl halide, it is generally a good substrate for such reactions. However, the presence of the bulky tert-butyl group at the 5-position, while not directly at the reaction center, can have a subtle influence on the reaction rate compared to less hindered primary alkyl bromides.
Comparative Data for Nucleophilic Substitution with Sodium Azide
| Alkyl Bromide | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| This compound | DMF | 70 | 18 | >90 (expected) | Steric bulk is distant from the reaction center, so high yields are anticipated. |
| 1-Bromooctane | DMF | 60-70 | 12-24 | >90 | A standard linear primary alkyl bromide, known to undergo this reaction efficiently.[4] |
| Neopentyl Bromide | HMPA | 90 | 24 | ~10 | Significant steric hindrance from the adjacent quaternary center drastically reduces the Sₙ2 reaction rate. |
Experimental Protocol: Synthesis of 1-Azido-5,5-dimethylhexane
Materials:
-
This compound (1.0 equivalent)
-
Sodium azide (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Reaction Setup: A solution of this compound in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Sodium azide is then added to the solution.
-
Reaction: The reaction mixture is heated to approximately 70 °C and stirred for 18 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford 1-azido-5,5-dimethylhexane.[4]
Conclusion
This compound serves as a versatile reagent in a range of fundamental organic transformations. Its performance in Grignard reagent formation is comparable to other primary alkyl bromides, offering a reliable route to the corresponding organometallic species. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, while generally less reactive than aryl halides, the use of modern catalyst systems enables its participation, though optimization may be required. For nucleophilic substitution reactions, its primary nature allows for efficient Sₙ2 displacement, with the steric bulk of the neopentyl-like group being sufficiently remote so as not to significantly impede reactivity, in stark contrast to the highly hindered neopentyl bromide. The choice of this compound over other alkyl halides will ultimately depend on the specific synthetic target and the desired incorporation of the unique 5,5-dimethylhexyl moiety.
References
A Comparative Guide to 5,5-Dimethylhexyl Magnesium Bromide: Characterization, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethylhexyl magnesium bromide is a Grignard reagent that, due to the quaternary carbon center near the alkyl chain's terminus, presents a unique steric profile. While not a commonly cataloged or commercially available reagent, its characterization can be extrapolated from structurally related and well-documented Grignard reagents. This guide provides a comparative analysis of the predicted characteristics of 5,5-dimethylhexyl magnesium bromide against less sterically hindered analogues, offering insights into its synthesis and probable reactivity based on established principles of organometallic chemistry. The data for analogous compounds are derived from experimental findings, while the properties for the title compound are projected.
Comparative Physicochemical Properties
The physicochemical properties of a Grignard reagent are crucial for its handling, dosage, and reaction setup. Below is a comparison of predicted properties for 5,5-dimethylhexyl magnesium bromide against the commercially available n-hexylmagnesium bromide and the sterically hindered isobutylmagnesium bromide.
| Property | 5,5-Dimethylhexyl Magnesium Bromide (Predicted) | n-Hexylmagnesium Bromide (Experimental)[1][2][3] | Isobutylmagnesium Bromide (Experimental)[4][5][6] |
| Molecular Formula | C8H17BrMg | C6H13BrMg | C4H9BrMg |
| Molecular Weight | 217.42 g/mol | 189.38 g/mol | 161.32 g/mol |
| Typical Solvent | Tetrahydrofuran (B95107) (THF) or Diethyl ether (Et2O) | Tetrahydrofuran (THF) or Diethyl ether (Et2O) | Tetrahydrofuran (THF) or Diethyl ether (Et2O) |
| Predicted Solubility | Moderate in ethereal solvents | Soluble in ethereal solvents | Soluble in ethereal solvents |
| Predicted Stability | Stable in solution under inert atmosphere | Stable in solution under inert atmosphere | Stable in solution under inert atmosphere |
| Appearance of Solution | Likely a colorless to brown liquid | Colorless to brown liquid | Colorless to pale yellow liquid |
| Density of Solution | ~0.9-1.0 g/mL (for a 1M solution in THF) | ~0.97 g/mL (for a 2.0 M solution in Et2O) | ~0.941 g/mL (for a 2.0 M solution in THF)[4] |
Experimental Protocols
Synthesis of 5,5-Dimethylhexyl Magnesium Bromide (Hypothetical Protocol)
This protocol is based on standard procedures for the synthesis of sterically hindered Grignard reagents, such as neopentyl magnesium bromide.[7]
1. Materials:
-
1-bromo-5,5-dimethylhexane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an activator)
-
Inert atmosphere (Nitrogen or Argon)
2. Procedure:
-
All glassware must be oven-dried to ensure it is moisture-free.
-
Magnesium turnings (1.2 equivalents) are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
A small crystal of iodine is added to the flask to activate the magnesium surface.
-
A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF is prepared in the dropping funnel.
-
A small amount of the alkyl bromide solution is added to the magnesium turnings. The reaction is initiated, which may be indicated by a gentle bubbling and the disappearance of the iodine color. Gentle warming with a heat gun may be necessary to start the reaction.[7]
-
Once initiated, the remainder of the this compound solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
-
The resulting grey-brown solution of 5,5-dimethylhexyl magnesium bromide is then ready for use.
Reactivity and Performance Comparison
The utility of a Grignard reagent is defined by its reactivity profile, particularly in carbon-carbon bond-forming reactions. The steric hindrance in 5,5-dimethylhexyl magnesium bromide is expected to significantly influence its performance compared to linear analogues.
Nucleophilic Addition to Carbonyls:
In reactions with aldehydes and ketones, the primary mode of action for a Grignard reagent is nucleophilic addition to the carbonyl carbon.[8] However, significant steric bulk on the Grignard reagent can impede this pathway.
-
n-Hexylmagnesium Bromide (Less Hindered): This reagent is expected to undergo nucleophilic addition to a wide range of aldehydes and ketones with good yields.
-
5,5-Dimethylhexyl Magnesium Bromide (More Hindered): The bulky t-butyl group at the end of the hexyl chain, while not directly adjacent to the magnesium-bearing carbon, can influence the reagent's conformational freedom. This may lead to a decreased rate of reaction with sterically demanding ketones. With highly hindered ketones, side reactions such as enolization (where the Grignard reagent acts as a base) or reduction of the carbonyl group may become more competitive.[9][10]
Table 2: Predicted Reactivity in Carbonyl Addition Reactions
| Substrate | n-Hexylmagnesium Bromide (Predicted Outcome) | 5,5-Dimethylhexyl Magnesium Bromide (Predicted Outcome) |
| Simple Aldehyde (e.g., Acetaldehyde) | High yield of the corresponding secondary alcohol. | Good to high yield of the secondary alcohol. |
| Simple Ketone (e.g., Acetone) | High yield of the corresponding tertiary alcohol. | Good yield of the tertiary alcohol. |
| Sterically Hindered Ketone (e.g., Di-tert-butyl ketone) | Low to moderate yield of the tertiary alcohol; some enolization possible. | Very low yield of the tertiary alcohol; enolization and reduction are likely major pathways.[9] |
Visualizations
Synthesis Pathway
Caption: Synthesis of 5,5-dimethylhexyl magnesium bromide.
Reactivity Comparison: Steric Effects
Caption: Steric hindrance and reaction pathways.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. americanelements.com [americanelements.com]
- 4. Manufacturers of Isobutylmagnesium bromide solution 2.0 M in THF, CAS 926-62-5, I 1511, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 5. Isobutylmagnesium bromide | C4H9BrMg | CID 4285172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ISOBUTYLMAGNESIUM BROMIDE | 926-62-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. adichemistry.com [adichemistry.com]
Safety Operating Guide
Safe Disposal of 1-Bromo-5,5-dimethylhexane: A Procedural Guide
The proper disposal of 1-Bromo-5,5-dimethylhexane is critical to ensure laboratory safety and environmental protection. This substance is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to established protocols is essential for researchers, scientists, and drug development professionals. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.
Key Hazard and Disposal Information
All quantitative data and safety information have been summarized in the table below for easy reference and comparison.
| Property | Data |
| Chemical Identification | IUPAC Name: 1-bromo-5,5-dimethylhexaneCAS Number: 15898-91-6 |
| Physical Hazards | Flammable liquid and vapor (Category 3).[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4] |
| Health Hazards | Causes serious eye irritation (Eye Dam. 1 / Eye Irrit. 2A).[2] Causes skin irritation (Skin Irrit. 2).[2][3] May cause respiratory irritation.[2][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[4] Use in a well-ventilated area.[3] |
| Spill Response | For spills, soak up with inert absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.[5] Collect the absorbed material into a suitable, closed container for disposal.[1] Use non-sparking tools and explosion-proof equipment during cleanup.[6] |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant.[1][4] This chemical is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[1][6] Empty containers may retain product residue and can be dangerous.[1] Arrange for pickup by a licensed hazardous waste disposal company.[7] |
Procedural Protocol for Disposal
The disposal of this compound must be handled as hazardous waste. The following step-by-step protocol outlines the process for its collection and disposal.
-
Segregation and Collection :
-
Waste Accumulation :
-
Storage of Waste Container :
-
Arranging for Disposal :
-
Once the waste container is full or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7]
-
Provide the EHS department or contractor with accurate information about the waste contents.[7]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C8H17Br | CID 23457840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 1-Bromo-5,5-dimethylhexane
For Immediate Implementation: This document provides critical safety protocols, operational guidance, and disposal procedures for handling 1-Bromo-5,5-dimethylhexane (CAS No. 15898-91-6). Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of research and development activities.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and vapor. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Appropriate PPE is essential to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves immediately after use.[4] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is required for splash hazards. | Standard safety glasses provide minimum protection. Chemical splash goggles should be worn when there is a risk of splashing. A face shield, in addition to goggles, is necessary when handling larger quantities or during procedures with a high risk of splashing.[5][6] |
| Body | Flame-retardant lab coat or chemical-resistant apron. | A buttoned, flame-retardant lab coat should be worn at all times. For operations with a higher risk of splashes, a chemical-resistant apron over the lab coat is required.[5] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a potential to exceed exposure limits, a NIOSH-approved respirator with appropriate organic vapor cartridges must be used.[1] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in the laboratory to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for the safe handling of this compound.
Pre-Operational Checks:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) is accessible.[5][6]
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Don the appropriate PPE as specified in Table 1.
Handling Procedure:
-
Ground and bond containers when transferring the liquid to prevent static discharge.[7]
-
Carefully open the container in the chemical fume hood.
-
Dispense the required amount of this compound slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin and eyes.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Do not eat, drink, or smoke in the work area.
Post-Operational Procedure:
-
Tightly seal the this compound container and store it in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Properly dispose of all waste materials as outlined in the Disposal Plan.
-
Remove PPE and wash hands thoroughly with soap and water.
Spill and Disposal Plan
A comprehensive plan for managing spills and disposing of waste is crucial to prevent harm to personnel and the environment.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[8] Do not use combustible materials like sawdust.[8]
-
Collect: Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor or the Environmental Health and Safety (EHS) department.
Waste Disposal:
-
Segregation: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a dedicated, properly labeled hazardous waste container.[9]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[9]
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secondary containment area.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's EHS department or a licensed hazardous waste disposal company.[9] Do not dispose of this chemical down the drain.
Visual Workflow and Decision-Making Diagrams
The following diagrams provide a visual representation of the key safety and handling procedures.
Caption: Workflow for Handling this compound.
Caption: PPE Selection Decision Matrix.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound | C8H17Br | CID 23457840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-5-methylhexane | C7H15Br | CID 520726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
